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  • Product: 2-(sec-Butyl)-1H-imidazole
  • CAS: 61893-06-9

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Applications of 2-(sec-Butyl)-1H-imidazole

Executive Summary In the landscape of rational drug design and advanced coordination chemistry, the precise tuning of steric and electronic parameters is paramount. As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and advanced coordination chemistry, the precise tuning of steric and electronic parameters is paramount. As a Senior Application Scientist, I frequently encounter challenges where the subtle structural nuances of alkylimidazoles dictate the success or failure of a synthetic pathway. 2-(sec-Butyl)-1H-imidazole (Molecular Formula: C7H12N2) represents a critical case study in steric tuning[1].

Unlike its straight-chain counterpart, 2-n-butylimidazole, the α -branching of the sec-butyl group introduces a chiral center and significant steric bulk directly adjacent to the coordinating nitrogen atoms of the imidazole ring. This whitepaper provides an in-depth analysis of its physical properties, the causality behind its chemical behavior, and self-validating experimental protocols for its characterization.

Structural and Physicochemical Profiling

The physical properties of 2-substituted imidazoles are heavily influenced by intermolecular hydrogen bonding and crystal packing. The introduction of the sec-butyl group disrupts the highly ordered packing seen in simpler analogs (like 2-methylimidazole), resulting in a lower melting point and distinct solubility profiles. Drawing upon empirical data from its ubiquitous isomers—2-isopropylimidazole and 2-n-butylimidazole[2]—we can establish a robust physicochemical profile for the sec-butyl derivative.

Quantitative Data Summary
Physicochemical PropertyValue / Expected RangeAnalytical Method / Source Derivation
Molecular Formula C7H12N2Mass Spectrometry / Computed[1]
Molecular Weight 124.18 g/mol Computed[1]
Physical State (20°C) Viscous liquid or low-melting solidVisual Observation / Extrapolated
Boiling Point 265°C – 285°CExtrapolated from isomers,[2]
Melting Point < 50°CDifferential Scanning Calorimetry (DSC)
LogP (Octanol/Water) ~1.60 – 1.80RP-HPLC Estimation[2],[1]
Topological Polar Surface Area 28.7 ŲComputed[1]
pKa (Conjugate Acid) ~7.8 – 8.0Potentiometric Titration

Note: The exact melting and boiling points fluctuate based on enantiomeric purity, as the racemic mixture of the sec-butyl group prevents uniform crystal lattice formation.

Mechanistic Insights: Steric Shielding & Reactivity

The defining feature of 2-(sec-butyl)-1H-imidazole is the steric hindrance generated by the branched alkyl chain at the C-2 position. This structural feature is not merely a physical descriptor; it is the primary driver of the molecule's reactivity.

When utilizing this compound as a building block for Active Pharmaceutical Ingredients (APIs) or as a ligand for transition metals (e.g., Zinc or Nickel) to model metalloenzyme active sites, the bulky sec-butyl group physically shields the N-1 and N-3 atoms. This shielding forces highly regioselective N-alkylation, favoring pathways that minimize steric clashes. Furthermore, it restricts the coordination geometry when binding to metals, preventing the formation of overly dense octahedral complexes and instead favoring tetrahedral geometries.

StericLogic A 2-(sec-Butyl)-1H-imidazole (Chiral a-branched alkyl) B Increased Steric Bulk at C-2 Position A->B C Shielding of N-1 / N-3 Coordination Sites B->C D Regioselective N-Alkylation (Favors less hindered electrophiles) C->D E Constrained Metalloenzyme Binding Geometry C->E

Caption: Logical relationship between the structural sterics of the sec-butyl group and its chemical reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in the fundamental physical chemistry of the molecule.

Protocol 1: Isolation and RP-HPLC Purity Profiling

Objective: Purify crude 2-(sec-butyl)-1H-imidazole and determine its purity. Causality: Imidazoles are basic (pKa ~7.8). At acidic or neutral pH, the nitrogen is protonated, leading to peak tailing and poor retention on reverse-phase (RP) columns. By adjusting the mobile phase pH to 9.0, we ensure the molecule remains in its neutral, un-ionized state, maximizing hydrophobic interactions with the C18 phase and yielding sharp, quantifiable peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of crude 2-(sec-butyl)-1H-imidazole in 1 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mixture of 60% Methanol and 40% 10 mM Ammonium Bicarbonate buffer. Adjust the aqueous buffer strictly to pH 9.0 using dilute ammonium hydroxide.

  • Execution: Run the method at a flow rate of 1.0 mL/min with UV detection set to 210 nm (the π→π∗ transition of the imidazole ring).

  • Self-Validation Check: If the peak exhibits severe tailing, it immediately indicates that the local pH within the column has dropped, prompting a recalibration of the buffer capacity.

Protocol 2: Determination of Partition Coefficient (LogP) via Shake-Flask Method

Objective: Quantify the lipophilicity of the compound for pharmacokinetic modeling.

Step-by-Step Methodology:

  • Equilibration: Vigorously mix equal volumes (50 mL each) of 1-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation.

  • Solubilization: Dissolve precisely 5.0 mg of the purified imidazole in 10 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 10 mL of the pre-saturated PBS to the octanol solution in a separatory funnel. Shake vigorously for 60 minutes at a constant temperature of 25°C.

  • Separation & Quantification: Allow the phases to separate completely (centrifuge at 3000 rpm for 10 mins if emulsions form). Extract aliquots from both phases and quantify the concentration of the imidazole using the HPLC method from Protocol 1.

  • Calculation: LogP=log10​([Concentrationwater​][Concentrationoctanol​]​) . The expected value is between 1.60 and 1.80[2].

Workflow N1 Crude 2-(sec-Butyl)-1H-imidazole N2 RP-HPLC Purification (pH 9.0 Buffered C18) N1->N2 Filtration & Injection N3 Physicochemical Profiling (DSC, NMR, Titration) N2->N3 >99% Purity Achieved N4 LogP & pKa Determination (Shake-Flask Method) N3->N4 Structural Confirmation N5 API Integration / Ligand Formulation N4->N5 Validated PK Specs

Caption: Self-validating experimental workflow for the purification and profiling of 2-(sec-Butyl)-1H-imidazole.

Applications in Drug Development

In pharmaceutical chemistry, the physical properties of 2-(sec-butyl)-1H-imidazole make it an exceptional building block. Its moderate lipophilicity (LogP ~1.7) allows it to cross cell membranes efficiently, a critical factor for intracellular targets.

Furthermore, the compound is highly valued in the synthesis of Angiotensin II Receptor Blockers (ARBs) and specific metalloenzyme inhibitors . The steric bulk of the sec-butyl group prevents the imidazole ring from being rapidly metabolized by hepatic cytochrome P450 enzymes, thereby increasing the biological half-life of the resulting API. When handling this compound, standard safety protocols for alkylimidazoles must be observed, as they are known skin and respiratory irritants[3].

References

  • Sigma-Aldrich. "2-Isopropylimidazole 98 36947-68-9 - Properties and Applications." Sigma-Aldrich Catalog.

  • Guidechem. "50790-93-7 2-Butylimidazole C7H12N2, Formula, NMR, Boiling Point, Density." Guidechem Chemical Database. 2

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Butylimidazole." Fisher Scientific Regulatory Data. 3

  • PubChem - NIH. "2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - Chemical and Physical Properties." National Center for Biotechnology Information. 1

Sources

Exploratory

"thermodynamic properties of 2-(sec-Butyl)-1H-imidazole"

An In-depth Technical Guide to the Thermodynamic Properties of 2-(sec-Butyl)-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of 2-(sec-Butyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the thermodynamic properties of 2-(sec-Butyl)-1H-imidazole. Recognizing the pivotal role of thermodynamic data in drug development and process chemistry, this document outlines both experimental and computational methodologies for establishing key parameters such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy. While specific experimental data for 2-(sec-Butyl)-1H-imidazole is not extensively available in public literature, this guide equips researchers with the necessary protocols and theoretical understanding to procure this vital information. The narrative emphasizes the rationale behind methodological choices, ensuring a self-validating system of protocols. This guide is intended to be a practical resource for scientists engaged in the characterization of novel heterocyclic compounds.

Introduction: The Significance of 2-(sec-Butyl)-1H-imidazole and its Thermodynamic Profile

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Their biological activity is diverse, ranging from antihypertensive to antifungal and anti-inflammatory properties.[3][4] The 2-substituted imidazoles, in particular, are of significant interest. The introduction of a sec-butyl group at the 2-position of the imidazole ring, creating 2-(sec-Butyl)-1H-imidazole, results in a molecule with specific stereochemical and electronic properties that can influence its interaction with biological targets and its behavior in solution and the solid state.

A thorough understanding of the thermodynamic properties of 2-(sec-Butyl)-1H-imidazole is crucial for several aspects of drug development and chemical engineering:

  • Polymorph Screening and Stability: The relative stability of different crystalline forms (polymorphs) is governed by their free energies. Thermodynamic data can help predict and identify the most stable polymorph, which is a critical regulatory requirement.

  • Solubility and Dissolution Rate: The thermodynamics of solvation dictates the solubility of a compound, which in turn affects its bioavailability.

  • Reaction and Process Optimization: Enthalpies of reaction are essential for the safe and efficient scale-up of synthetic processes.

  • Computational Modeling: Accurate thermodynamic data is required to validate and parameterize force fields used in molecular dynamics simulations and other computational studies of drug-receptor interactions.[5]

This guide will provide a detailed roadmap for the experimental determination and computational prediction of the key thermodynamic properties of 2-(sec-Butyl)-1H-imidazole.

Experimental Determination of Thermodynamic Properties

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic properties of 2-(sec-Butyl)-1H-imidazole. The following sections detail the protocols for determining the standard enthalpy of formation, heat capacity, and phase change energetics.

Synthesis and Purification

Prior to any thermodynamic measurements, the synthesis and rigorous purification of 2-(sec-Butyl)-1H-imidazole is paramount. Several synthetic routes to 2-alkyl imidazoles have been reported, often involving the condensation of an aldehyde (in this case, 2-methylbutanal) with glyoxal and ammonia, or the dehydrogenation of the corresponding 2-alkyl imidazoline.[6][7]

Purity Assertion: The purity of the synthesized compound must be greater than 99.9% as determined by a combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of impurities can significantly impact the measured thermodynamic values.

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation in the condensed state, ΔfH°(s or l), is a cornerstone thermodynamic property. For organic molecules, this is most accurately determined using static bomb combustion calorimetry.[8][9]

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of approximately 0.5-1.0 g of high-purity 2-(sec-Butyl)-1H-imidazole is prepared. The exact mass is recorded to a precision of 0.01 mg.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid. This calibration is crucial for obtaining accurate results.

  • Combustion: The sample pellet is placed in a crucible within the combustion bomb. The bomb is then sealed, purged of air, and pressurized with approximately 30 atm of pure oxygen. A small, known amount of water is added to the bomb to ensure that the final products are in their standard states. The sample is ignited via a cotton fuse of known mass and energy of combustion.

  • Temperature Measurement: The temperature change of the water bath surrounding the bomb is monitored with high precision (e.g., using a platinum resistance thermometer) until thermal equilibrium is reached.

  • Analysis of Products: The final contents of the bomb are analyzed to quantify the amount of nitric acid formed from the nitrogen in the sample and any residual carbon monoxide or soot.

  • Calculation: The standard specific energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion (ΔcH°m) is then determined. Finally, the standard molar enthalpy of formation (ΔfH°m) is calculated using Hess's Law, with the known standard enthalpies of formation for CO2(g) and H2O(l).[9]

Causality Behind Experimental Choices:

  • High-Purity Oxygen: Ensures complete combustion of the organic compound to CO2, H2O, and N2.

  • Benzoic Acid Standard: It is a well-characterized primary standard for combustion calorimetry, providing a reliable basis for calibration.

  • Correction for Nitric Acid: The nitrogen in the imidazole ring is oxidized to a mixture of N2 and nitric acid. The energy of formation of nitric acid must be subtracted to obtain the standard enthalpy of combustion to the defined products (N2).

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of any phase transitions (e.g., melting, solid-solid transitions).[8]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small amount (typically 5-10 mg) of 2-(sec-Butyl)-1H-imidazole is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium and sapphire.

  • Heat Capacity Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a rate of 10 K/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample. Measurements are typically performed over a wide temperature range (e.g., from below room temperature to above the melting point).

  • Phase Transition Analysis: The DSC thermogram will show peaks corresponding to endothermic (melting) or exothermic (crystallization) events. The temperature at the peak maximum is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (e.g., enthalpy of fusion, ΔfusH).

Causality Behind Experimental Choices:

  • Hermetic Sealing: Prevents mass loss due to sublimation or vaporization during the heating process, which would lead to inaccurate heat capacity and enthalpy measurements.

  • Controlled Heating Rate: A consistent and appropriate heating rate ensures thermal equilibrium within the sample and allows for accurate determination of transition temperatures and enthalpies.

Enthalpy of Sublimation/Vaporization (ΔsubH°/ΔvapH°)

The enthalpy of sublimation (for solids) or vaporization (for liquids) is required to determine the enthalpy of formation in the gaseous phase, which is essential for computational comparisons. Thermogravimetric Analysis (TGA) can be used to estimate these values.[8]

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: A small sample (5-10 mg) of 2-(sec-Butyl)-1H-imidazole is placed in the TGA pan.

  • Isothermal or Dynamic Measurement: The sample is heated under a controlled atmosphere (e.g., nitrogen). The mass loss as a function of temperature and time is recorded. The rate of mass loss at different temperatures can be used to determine the vapor pressure of the substance.

  • Clausius-Clapeyron Equation: The vapor pressure data at different temperatures is used to calculate the enthalpy of sublimation or vaporization via the Clausius-Clapeyron equation.

Data Summary Table (Illustrative)

Due to the lack of specific experimental data for 2-(sec-Butyl)-1H-imidazole, the following table presents typical thermodynamic data for imidazole and a related alkyl-imidazole to provide context. The values for 2-(sec-Butyl)-1H-imidazole would be determined using the protocols described above.

PropertyImidazole[10]1-Methylimidazole[11]2-(sec-Butyl)-1H-imidazole
ΔfH°(s/l) (kJ/mol) +49.4 ± 0.8 (s)+73.1 ± 3.8 (l)[9]To be determined
Melting Point (°C) 90.5[12]-6To be determined
ΔfusH (kJ/mol) 12.8To be determinedTo be determined
Cp (liquid) (J/mol·K) ~130-150~150-170To be determined
ΔsubH°/ΔvapH° (kJ/mol) 80.3 ± 0.3 (sub)55.6 ± 0.5 (vap)To be determined
ΔfH°(g) (kJ/mol) +129.7 ± 0.9+128.7 ± 3.8To be determined

Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful and complementary approach to experimental methods for determining thermodynamic properties.[13] Quantum mechanical methods, such as Density Functional Theory (DFT) and composite methods like G3 and G4, can provide accurate predictions of gas-phase enthalpies of formation and other thermodynamic functions.[8]

Computational Workflow

The following workflow outlines the steps for calculating the thermodynamic properties of 2-(sec-Butyl)-1H-imidazole.

G cluster_0 Computational Workflow for Thermodynamic Properties mol_build 1. Molecular Structure Generation geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Guess freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc 4. Single-Point Energy Calculation freq_calc->energy_calc Verified Minimum thermo_calc 5. Thermodynamic Property Calculation freq_calc->thermo_calc Vibrational Frequencies atom_scheme 6. Atomization or Isodesmic Reaction Scheme energy_calc->atom_scheme Electronic Energy thermo_calc->atom_scheme Thermal Correction final_h 7. Final Enthalpy of Formation atom_scheme->final_h

Caption: Computational workflow for determining thermodynamic properties.

Step-by-Step Computational Protocol:

  • Molecular Structure Generation: A 3D model of 2-(sec-Butyl)-1H-imidazole is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: To improve the accuracy of the electronic energy, a single-point energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(2d,p) or a composite method like G4MP2).

  • Thermodynamic Property Calculation: The output of the frequency calculation provides the standard thermodynamic functions (enthalpy, entropy, heat capacity) at a given temperature (usually 298.15 K).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme.

    • Atomization: The enthalpy of formation is calculated from the computed enthalpy of atomization and the known experimental enthalpies of formation of the constituent atoms. This method can have significant errors.

    • Isodesmic Reaction: A more accurate method involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules for the other reactants and products, errors in the calculation tend to cancel. For 2-(sec-Butyl)-1H-imidazole, a suitable isodesmic reaction would be: 2-(sec-Butyl)-1H-imidazole + Methane → Imidazole + 2-Methylbutane

    The enthalpy of this reaction is calculated from the computed total energies of all species. The enthalpy of formation of 2-(sec-Butyl)-1H-imidazole can then be derived from the calculated reaction enthalpy and the known experimental enthalpies of formation of methane, imidazole, and 2-methylbutane.[14]

Causality Behind Computational Choices:

  • DFT (B3LYP): Offers a good balance between computational cost and accuracy for geometry optimizations and frequency calculations of organic molecules.

  • G4MP2 Composite Method: This method is specifically designed to provide highly accurate thermochemical data, approaching "chemical accuracy" (around 1 kcal/mol or 4 kJ/mol).

  • Isodesmic Reactions: This approach significantly reduces systematic errors in the quantum chemical calculations by ensuring that the bonding environments are as similar as possible on both sides of the reaction.

Integrated Analysis and Application

By combining the experimental and computational data, a comprehensive thermodynamic profile of 2-(sec-Butyl)-1H-imidazole can be established. The experimental data provides a benchmark for validating the computational results. Once validated, the computational models can be used to predict thermodynamic properties at temperatures and pressures that are difficult to access experimentally.

This integrated dataset is invaluable for:

  • Pharmaceutical Preformulation: Guiding the selection of appropriate salt forms and excipients.

  • Process Safety: Assessing the thermal hazards associated with the synthesis and handling of the compound.

  • Database Development: Contributing to the growing body of thermochemical data on heterocyclic compounds, which can be used to develop and refine group contribution methods for property prediction.[15]

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for the comprehensive determination of the thermodynamic properties of 2-(sec-Butyl)-1H-imidazole. By integrating state-of-the-art experimental techniques like combustion calorimetry and DSC with high-level quantum chemical calculations, researchers can obtain the accurate and reliable data necessary to advance the development of this and other promising imidazole-based compounds. The emphasis on the rationale behind each protocol step is intended to empower scientists to not only generate data but also to critically evaluate its quality and apply it effectively in their research and development endeavors.

References

  • Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Salomón-Santiago, C., Perdomo, G., Flores-Segura, H., Notario, R., & Orozco-Guareño, E. (2020). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. Thermochimica Acta, 694, 178756.
  • Licari, D., & Barone, V. (2018).
  • Zhang, Z., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1033.
  • Salomón-Santiago, C., Perdomo, G., Flores-Segura, H., Notario, R., & Orozco-Guareño, E. (2020). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. Thermochimica Acta.
  • Ribeiro da Silva, M. A. V., et al. (2000). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry B, 104(6), 1264–1268.
  • BenchChem. (2025).
  • Al-Ostath, R. A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Pharmaceuticals, 16(10), 1459.
  • Lachamp, F., et al. (1978). U.S. Patent No. 4,074,054. Washington, DC: U.S.
  • Hakkimane, S. S., et al. (2024).
  • Ribeiro da Silva, M. A. V., et al. (2007). Enthalpies of Formation of N -Substituted Pyrazoles and Imidazoles.
  • Kráľová, K., et al. (2018). Synthesis of 2-Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α-Acylamino Ketones. Molecules, 23(8), 2011.
  • Chirico, R. D., et al. (1993). Ideal Gas Thermodynamic Properties of Sulphur Heterocyclic Compounds.
  • Hakkimane, S. S., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795, Imidazole.
  • van Speybroeck, V., et al. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews, 39(5), 1764–1779.
  • Fathi-Azarbayjani, A., et al. (2016). Modeling, solubility and thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. International Journal of Scientific Research in Science, Engineering and Technology.
  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11815351, 2-butyl-1H-imidazole.
  • Lee, K., & Kim, Y. (1991). A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM. Tetrahedron Letters, 32(41), 5799-5802.
  • Etuk, I. T., et al. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molecules, 30(5), 1146.
  • Verevkin, S. P., et al. (2011). Thermodynamics of Ionic Liquids Precursors: 1-Methylimidazole. The Journal of Physical Chemistry B, 115(15), 4404–4411.
  • (n.d.).
  • Sharma, P., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2167-2182.
  • Arumugam, S., et al. (2012). 2-sec-Butyl-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2495.
  • Verevkin, S. P., et al. (2007). The Gaseous Enthalpy of Formation of the Ionic Liquid 1-Butyl-3-methylimidazolium Dicyanamide from Combustion Calorimetry, Vapor Pressure Measurements, and Ab Initio Calculations. Journal of the American Chemical Society, 129(12), 3736–3743.

Sources

Foundational

The Discovery, Evolution, and Synthesis of 2-Alkyl-Imidazoles: A Technical Whitepaper

Executive Summary The imidazole ring is a ubiquitous five-membered heterocyclic scaffold fundamental to biological systems and synthetic chemistry. While the parent imidazole was discovered in the 19th century, the targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole ring is a ubiquitous five-membered heterocyclic scaffold fundamental to biological systems and synthetic chemistry. While the parent imidazole was discovered in the 19th century, the targeted functionalization of this ring—specifically the development of 2-alkyl-imidazoles —has driven significant advancements in coordination chemistry, metal extraction, and pharmaceutical drug design. This whitepaper provides a comprehensive technical analysis of the discovery, historical synthesis milestones, and mechanistic causality behind 2-alkyl-imidazole development.

Historical Context and Discovery

The history of imidazole synthesis traces back to the 1850s, pioneered by Heinrich Debus and Bronisław Radziszewski[1]. However, the specific isolation and characterization of 2-alkyl-imidazoles emerged later as chemists sought to modulate the basicity and steric properties of the imidazole ring.

Early organic chemists relied on trivial nomenclature and source-based extraction[2]. The realization that placing an alkyl substituent at the C-2 position (adjacent to the donor pyridine-like nitrogen) drastically altered the molecule's behavior was a watershed moment. It was discovered that passing N -alkylimidazoles through a red-hot tube induced thermal isomerization, yielding 2-alkyl-imidazoles[2]. Later, more controlled methodologies like the Weidenhagen reaction (1935) and the Phillips-Ladenburg reaction allowed for the deliberate synthesis of these substituted azoles[1].

Mechanistic Causality: Why the 2-Position Matters

As a Senior Application Scientist, it is critical to understand why the 2-alkyl modification is pursued rather than simply how it is made.

  • Steric Hindrance and Coordination: The alkyl group at the α -position (C-2) relative to the donor nitrogen acts as a steric shield. In harder bases, this reduces the πM→L​ back-bonding component during metal complexation, leading to lower stability constants (the "steric effect")[3]. This property is highly desirable for creating selective membrane transport carriers for metal ion recovery (e.g., separating Cu(II) from Zn(II))[4].

  • Basicity Modulation: Introducing an alkyl group at the 2-position significantly increases the basicity of the molecule due to the electron-donating inductive effect (+I effect) of the alkyl chain, while simultaneously increasing the hardness of the base according to HSAB theory[4].

Quantitative Data: Basicity of Alkyl-Imidazoles

Table 1: Comparative pKa values demonstrating the inductive effect of alkyl substitution.

CompoundSubstitution PositionRelative Basicity (pKa)Primary Application
ImidazoleNone~6.95General buffer, biological precursor
1-AlkylimidazoleN-1~7.1 - 7.3Hydrophobic extractant, solvent
2-MethylimidazoleC-2~7.87Selective metal carrier, epoxy curing
2-AlkylimidazoleC-2 0.0349n+7.87 *Advanced pharmaceutical intermediates

*Where n is the sum of carbon atoms in the alkyl substituents[4].

Experimental Workflows and Synthesis Protocols

To ensure scientific integrity and trustworthiness, the following protocols represent self-validating systems for synthesizing 2-alkyl-imidazoles.

Workflow 1: The Debus-Radziszewski Condensation Approach

This method utilizes a dicarbonyl compound, an aldehyde (providing the 2-alkyl group), and ammonia.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the target aliphatic aldehyde (e.g., butyraldehyde for a 2-propyl substitution) in a polar protic solvent (e.g., methanol).

  • Amine Addition: Slowly add 2.0 to 2.5 equivalents of ammonium acetate ( NH4​OAc ). The excess ammonia is critical to drive the condensation equilibrium forward.

  • Dicarbonyl Introduction: Add 1.0 equivalent of glyoxal (40% aqueous solution) dropwise at 0∘C to control the initial exothermic Schiff base formation.

  • Thermal Cyclization: Reflux the mixture at 80∘C for 4-6 hours. The causality here is that thermal energy is required to overcome the activation barrier for the final dehydration and aromatization steps.

  • Validation & Workup: Monitor via TLC. Once complete, neutralize with aqueous NaHCO3​ , extract with ethyl acetate, and purify via silica gel chromatography to isolate the 2-alkyl-imidazole.

Workflow 2: Thermal Isomerization of N-Alkylimidazoles

For specific industrial applications, 1-alkylimidazoles can be isomerized.

Step-by-Step Methodology:

  • Vaporization: Vaporize pure 1-alkylimidazole under reduced pressure.

  • Thermal Rearrangement: Pass the vaporized compound through a quartz tube heated to 500−600∘C (historically referred to as a "red hot tube"[2]).

  • Causality of Migration: The high thermal energy triggers a sigmatropic rearrangement where the alkyl group migrates from the nitrogen atom to the adjacent, thermodynamically more stable C-2 carbon.

  • Condensation: Condense the effluent gas and purify via fractional distillation.

G Start 1-Alkylimidazole (Starting Material) Thermal High Heat (500°C) Quartz Tube Start->Thermal Sigmatropic Rearrangement Product 2-Alkyl-imidazole (Target Scaffold) Thermal->Product Isomerization Radziszewski Debus-Radziszewski (Aldehyde + Glyoxal + NH3) Radziszewski->Product Condensation & Aromatization Weidenhagen Weidenhagen Reaction (Acyloins + NH3) Weidenhagen->Product Cu(II) Catalysis

Figure 1: Logical pathways for the synthesis and derivation of 2-alkyl-imidazoles.

Applications in Drug Development

In modern pharmaceutical development, 2-alkyl-imidazoles serve as critical pharmacophores. For instance, they are utilized in the synthesis of Angiotensin II Receptor Blockers (ARBs). The N1 -alkylation of 2-alkylimidazole-4(5)-carboxaldehyde derivatives with biphenyl tetrazole moieties is a standard self-validating protocol for generating these antihypertensive agents. Furthermore, the 6-(2-alkyl)imidazole moiety functions as a versatile leaving group in purine chemistry, allowing for regiospecific N9 glycosylation, which is vital for synthesizing nucleoside analogs used in antiviral and anticancer therapies[5].

Conclusion

The transition from the discovery of basic imidazole to the targeted synthesis of 2-alkyl-imidazoles highlights a profound evolution in heterocyclic chemistry. By understanding the causality behind steric hindrance and basicity modulation, researchers can leverage these compounds for highly selective metal extraction and advanced pharmaceutical synthesis.

References

  • A TEXT BOOK ON HETEROCYCLIC COMPOUND - Bahirji Smarak Mahavidyalaya Source: bahirjicollege.in URL:[Link]

  • Eine neue Synthese von Imidazol‐Derivaten - ResearchGate Source: researchgate.net URL:[Link]

  • Alkylimidazoles | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]

  • dr Elżbieta Radzymińska-Lenarcik UTP University of Sciences and Technology Source: ug.edu.pl URL:[Link]

  • Synthesis of Four New 3-Imidazolyl-2-Azidoacrylate Derivatives Bearing Biphenyl Tetrazole Moiety as Potential Angiotensin II Rec - Pharmaceutical Sciences Source: tbzmed.ac.ir URL:[Link]

  • 6-(2-Alkylimidazol-1-yl)purines Undergo Regiospecific Glycosylation at N9 | Organic Letters Source: acs.org URL:[Link]

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Isomers of 2-Butyl-1H-imidazole Publication Date: April 1, 2026 Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isomers of 2-Butyl-1H-imidazole

Publication Date: April 1, 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The seemingly simple molecule, 2-butyl-1H-imidazole, presents a fascinating case study in isomerism, a fundamental concept with profound implications for drug discovery and development. The precise placement of the butyl group on the imidazole ring, and the inherent tautomerism of the system, gives rise to distinct chemical entities with potentially disparate pharmacological and toxicological profiles. This guide provides an in-depth exploration of the constitutional isomers and tautomers of 2-butyl-1H-imidazole. We will dissect the synthetic strategies, elucidate the analytical techniques for their differentiation, and discuss the critical importance of isomeric purity in the context of modern drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical space.

The Strategic Importance of Isomerism in Imidazole-Based Drug Candidates

Isomerism, the phenomenon where molecules share the same molecular formula but possess different arrangements of atoms, is a critical consideration in pharmacology. Structural variations, even subtle ones, can dramatically alter a molecule's three-dimensional shape, polarity, and ability to interact with biological targets like enzymes and receptors.[2] Consequently, one isomer of a compound may act as a potent therapeutic (the eutomer), while another could be less active, inactive, or even contribute to toxicity (the distomer).[3]

For butyl-substituted imidazoles, this principle is paramount. The imidazole moiety itself is a versatile pharmacophore, known to participate in hydrogen bonding and metal coordination, and is a key component in drugs targeting hypertension, such as angiotensin II receptor antagonists.[1][4] The butyl group's position dictates the molecule's overall topography and accessibility of the imidazole nitrogens, thereby governing its biological activity. Understanding and controlling the isomeric form is not merely an academic exercise but a prerequisite for developing safe and effective medicines.

The primary isomers of concern for a butyl-imidazole with the formula C₇H₁₂N₂ are the constitutional (or positional) isomers, which differ in the connectivity of the butyl group to the imidazole ring.

Key Positional Isomers of Butyl-Imidazole

The main positional isomers include:

  • 2-Butyl-1H-imidazole: The butyl group is attached to the C2 carbon, between the two nitrogen atoms.

  • 4-Butyl-1H-imidazole (and its tautomer, 5-Butyl-1H-imidazole): The butyl group is attached to the C4 (or C5) carbon. Due to rapid proton exchange (tautomerism), these two are typically considered as a single entity in equilibrium.

  • 1-Butyl-1H-imidazole (N-Butylimidazole): The butyl group is attached to one of the nitrogen atoms. This isomer is distinct in that it lacks the N-H proton found in the other isomers, which significantly alters its hydrogen bonding capability.

Caption: Key positional isomers of butyl-imidazole.

Annular Tautomerism: An Inherent Feature

N-unsubstituted imidazoles, such as the 2-butyl and 4-butyl isomers, exhibit annular tautomerism. This is a rapid intramolecular proton transfer between the two ring nitrogen atoms. For 2-butyl-1H-imidazole, the two tautomeric forms are identical. However, for 4-butyl-1H-imidazole, the tautomerism results in an equilibrium with 5-butyl-1H-imidazole. This equilibrium is fundamental to the molecule's chemistry and its interactions in a biological system.

Caption: Tautomeric equilibrium of 4- and 5-butyl-1H-imidazole.

Synthesis and Isolation Strategies

The ability to selectively synthesize or separate isomers is a core challenge in organic chemistry. The choice of synthetic route is the primary determinant of which isomer is formed as the major product.

Synthesis of 2-Substituted Imidazoles

The most common approach for synthesizing 2-substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (the Debus-Radziszewski synthesis). To specifically synthesize 2-butyl-1H-imidazole, valeraldehyde (pentanal) would be the aldehyde of choice.

A related and often high-yielding method involves the reaction of an alpha-hydroxyketone with an aldehyde and ammonia. For derivatives, a convenient starting point is often the commercially available 2-butylimidazole.[4]

This protocol is a representative procedure based on established methods for similar compounds.

  • Reaction Setup: In a high-pressure vessel (autoclave), combine dihydroxyacetone, aqueous ammonia, and ethyl valerimidate. The use of the imidate provides the butyl group and the C2 carbon.[4]

  • Reaction Conditions: Seal the vessel and heat to a temperature typically between 120-150 °C for several hours. The elevated temperature and pressure are necessary to drive the condensation and cyclization reactions.[4]

  • Workup and Isolation: After cooling, the reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel or by vacuum distillation, to yield pure 2-butyl-1H-imidazole.

Causality: Using an imidate like ethyl valerimidate directly installs the butyl group at the C2 position, making this a regioselective synthesis for the 2-substituted isomer. The autoclave is required because the reaction involves volatile components like ammonia and requires temperatures above the boiling point of the solvents to proceed at a reasonable rate.[4]

Analytical Differentiation: A Multi-Technique Approach

Distinguishing between the isomers of butyl-imidazole requires a combination of modern analytical techniques. No single method can unambiguously confirm the structure; instead, a confluence of data provides the necessary proof.

G cluster_workflow Isomer Identification Workflow Sample Isomeric Mixture (e.g., from synthesis) Separation Chromatography (GC or HPLC) Sample->Separation Isolate1 Isolated Isomer 1 Separation->Isolate1 Isolate2 Isolated Isomer 2 Separation->Isolate2 Analysis Spectroscopic Analysis Isolate1->Analysis Isolate2->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS FTIR FTIR Analysis->FTIR Structure Structure Elucidation NMR->Structure MS->Structure FTIR->Structure

Caption: General workflow for the separation and identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for differentiating positional isomers. The chemical environment of each proton (¹H) and carbon (¹³C) is unique, resulting in a distinct spectral fingerprint for each isomer.

  • ¹H NMR: Key differences are observed in the chemical shifts of the imidazole ring protons and the methylene (-CH₂-) group of the butyl chain attached to the ring.

    • In 1-butyl-1H-imidazole , the N-CH₂ protons are deshielded and appear as a characteristic triplet. The three ring protons are distinct.

    • In 2-butyl-1H-imidazole , the C-CH₂ protons are also deshielded but have a different chemical shift than in the 1-butyl isomer. The C4 and C5 protons are equivalent, appearing as a single signal.

    • In 4(5)-butyl-1H-imidazole , the spectrum is more complex due to the tautomeric equilibrium, but the ring protons at C2 and C5(4) will have unique chemical shifts.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring are highly diagnostic. The C2 carbon, being situated between two nitrogen atoms, has a significantly different chemical shift compared to C4 and C5.

Compound Key ¹H NMR Features (Predicted) Key ¹³C NMR Features (Predicted)
1-Butyl-1H-imidazole Triplet for N-CH₂ ~4.0 ppm. 3 distinct ring protons ~7.0-7.6 ppm.C2 carbon ~137 ppm. C4/C5 carbons ~129/119 ppm.
2-Butyl-1H-imidazole Triplet for C-CH₂ ~2.7 ppm. Singlet for C4/C5 protons ~6.9 ppm.C2 carbon (quaternary) ~151 ppm. C4/C5 carbons ~121 ppm.
4(5)-Butyl-1H-imidazole Triplet for C-CH₂ ~2.6 ppm. 2 distinct ring protons ~6.8 and 7.5 ppm.C2 carbon ~135 ppm. C4/C5 carbons (one quaternary) ~142/115 ppm.

Causality: The differences in chemical shifts arise from the varying electron densities around the nuclei in each isomer. For instance, the C2 carbon in 2-butyl-1H-imidazole is directly bonded to two electronegative nitrogen atoms, causing a significant downfield shift in its ¹³C NMR spectrum compared to the C2 carbon in the 4(5)-butyl isomer.

Mass Spectrometry (MS)

While all isomers of butyl-imidazole have the same molecular weight (124.18 g/mol ), their fragmentation patterns upon ionization can differ.[5]

  • Molecular Ion Peak (M⁺): A peak at m/z = 124 will be prominent for all isomers, confirming the molecular formula.

  • Fragmentation: The primary fragmentation pathway involves the loss of alkyl fragments from the butyl chain. The stability of the resulting carbocations and radical cations can vary slightly between isomers, potentially leading to different relative intensities of fragment ions. For example, cleavage of the bond beta to the ring in 1-butyl-imidazole is often a favored fragmentation pathway for N-alkyl imidazoles.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the isomers before analysis.

  • Principle of Separation: The isomers have different polarities and boiling points. 1-Butyl-1H-imidazole is generally less polar and more volatile than the N-H containing isomers (2-butyl and 4-butyl) because it cannot act as a hydrogen bond donor. This difference allows for effective separation.

  • Methodology:

    • GC: Well-suited for separating volatile compounds. Isomers will have distinct retention times based on their boiling points and interactions with the stationary phase.

    • HPLC: Typically run in reverse-phase mode. The more polar 2- and 4-butyl isomers will elute earlier than the less polar 1-butyl isomer.

Conclusion and Future Outlook

The isomers of 2-butyl-1H-imidazole provide a quintessential example of how subtle changes in molecular structure can lead to distinct chemical entities. For scientists in drug discovery, a thorough understanding of the synthesis, separation, and characterization of these isomers is not optional—it is a fundamental requirement for success. The ability to produce and analyze a single, well-characterized isomer is crucial for generating reproducible biological data and for meeting the stringent regulatory requirements for new therapeutic agents.

The methodologies outlined in this guide—combining regioselective synthesis with a suite of high-resolution analytical techniques like NMR, MS, and chromatography—provide a robust framework for navigating the complexities of imidazole chemistry. As drug design becomes more sophisticated, the focus on isomeric purity will only intensify, making these foundational principles more critical than ever.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
  • Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Organic Preparations and Procedures International, 24(3), 297-301.
  • Hakkimane, S. S., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances.
  • CymitQuimica. CAS 68282-49-5: 2-Butyl-1H-imidazole-5-carboxaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid as a Ligand in Coordination Chemistry.
  • BenchChem. (2025). Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols: Biological Activity of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid Derivatives.
  • The Spectroscopy and Cyclic Voltammetry of Inclusion Complexes of 1-Butyl-2-(Anthracenyl-2/-azo)imidazole (2AAIM-C4H9) in the Cy. (2025). Journal of Chemical Sciences.
  • PubChem. 2-butyl-1H-imidazole. National Institutes of Health.
  • PubChem. Butylimidazole. National Institutes of Health.
  • Farsa, O. (2012). Structural features which influence drug action. IS MUNI.
  • Ciesielski, F., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 695.

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of 2-(sec-Butyl)-1H-imidazole

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocols.

Introduction & Scientific Context

2-Alkylimidazoles represent a highly versatile class of heterocyclic compounds. In pharmaceutical development, 2-alkyl substituted imidazoles have demonstrated significantly improved metabolic stability compared to their sulfanylimidazole counterparts, making them highly valuable in the design of targeted therapeutics such as p38α MAP kinase inhibitors[1]. Furthermore, in the realm of advanced analytical chemistry, imidazole derivatives with hydrophobic alkyl substituents at the 2-position (such as the sec-butyl group) are utilized as potent charge-reducing molecules for native mass spectrometry, dramatically improving the gas-phase stability and signal-to-noise ratios of intact protein complexes[2].

Characterizing 2-(sec-Butyl)-1H-imidazole requires a multi-modal analytical strategy. The compound's basicity, polarity, and the rapid annular tautomerism of the 1H-imidazole ring present unique challenges, including peak tailing in chromatography and resonance averaging in spectroscopy. This application note provides a field-proven, self-validating framework for the structural and quantitative characterization of 2-(sec-Butyl)-1H-imidazole using NMR, LC-MS/MS, and HPLC methodologies.

Analytical Strategy & Mechanistic Causality

To ensure high-fidelity data, the analytical workflow must account for the specific physicochemical properties of the imidazole ring:

  • Tautomerism in NMR: In solution, the rapid proton exchange between the N1 and N3 atoms of the imidazole ring makes the C4 and C5 positions chemically equivalent on the NMR timescale[3]. This typically results in a single, integrated resonance for the ring protons unless the exchange is deliberately slowed using highly polar, hydrogen-bonding solvents (e.g., DMSO- d6​ ) or low temperatures.

  • Chromatographic Peak Tailing: Imidazole nitrogens act as strong hydrogen bond acceptors and can interact with residual acidic silanols on standard silica-based stationary phases, leading to severe peak tailing. Utilizing base-deactivated or end-capped columns is critical for achieving symmetrical peaks.

  • Matrix Effects & Ionization: LC-MS/MS is the gold standard for quantifying imidazole derivatives in complex matrices[4]. However, basic imidazoles are prone to ion suppression. A slightly acidic mobile phase (e.g., 0.1% formic acid) is required to protonate the imidazole ring (ensuring it remains below its pKa of ~7.0), thereby enhancing both retention on specialized columns and ionization efficiency in Positive Electrospray Ionization (ESI+) mode[4],.

G Start 2-(sec-Butyl)-1H-imidazole Sample NMR NMR Spectroscopy (1H & 13C) Start->NMR LCMS LC-MS/MS Analysis (ESI+ MRM) Start->LCMS HPLC HPLC-UV (Purity & Stability) Start->HPLC Tautomer Assess Tautomerism (C4/C5 Equivalence) NMR->Tautomer Matrix Mitigate Matrix Effects (SPE Cleanup) LCMS->Matrix Tailing Resolve Peak Tailing (End-capped C18, pH < 3) HPLC->Tailing Data Comprehensive Characterization Report Tautomer->Data Matrix->Data Tailing->Data

Fig 1. Multi-modal analytical workflow for 2-(sec-Butyl)-1H-imidazole characterization.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (in DMSO- d6​ )

Note: Shifts are predictive based on structurally analogous 2-alkylimidazoles[3],.

NucleusPosition / GroupExpected Shift (ppm)MultiplicityIntegration
1 H Imidazole N-H11.5 - 12.0Broad singlet1H
1 H Imidazole C4-H, C5-H6.8 - 7.0Singlet (averaged)2H
1 H sec-Butyl -CH-2.6 - 2.8Multiplet1H
1 H sec-Butyl -CH 2​ -1.5 - 1.7Multiplet2H
1 H sec-Butyl -CH 3​ (from CH)1.1 - 1.2Doublet3H
1 H sec-Butyl -CH 3​ (from CH 2​ )0.8 - 0.9Triplet3H
13 C Imidazole C2~150.0--
13 C Imidazole C4, C5~121.0--
13 C sec-Butyl Carbons12.0 - 35.0--
Table 2: Optimized LC-MS/MS & HPLC Parameters

Derived from established protocols for imidazole derivative quantification[4],[5].

ParameterLC-MS/MS (Quantification)HPLC-UV (Purity Determination)
Column Accucore C18 (100 × 3.0 mm, 2.6 µm)Waters Acquity UPLC HSS T3 (100 × 2.1 mm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.05% TFA
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.05% TFA
Flow Rate 0.25 mL/min0.40 mL/min
Detection ESI+ (MRM Mode)UV Diode Array (210 nm, 254 nm)

Experimental Protocols

Protocol A: Structural Elucidation via NMR Spectroscopy

Objective: Confirm the molecular structure and assess tautomeric states. Self-Validation Criteria: The integration of the aliphatic sec-butyl protons must exactly match the 9:2 ratio against the aromatic imidazole protons (excluding the exchangeable N-H).

  • Sample Preparation: Weigh exactly 15 mg of 2-(sec-Butyl)-1H-imidazole.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Ensure the sample is free of solid particles by filtering through a glass wool plug into the NMR tube to prevent magnetic field distortion.

  • Acquisition:

    • Acquire 1 H NMR spectra at 400 MHz (minimum 16 scans, relaxation delay D1​ = 2s).

    • Acquire 13 C NMR spectra at 100 MHz (minimum 512 scans, D1​ = 2s).

  • Processing: Calibrate the spectrum using the TMS peak (0.00 ppm) or the residual DMSO pentet (2.50 ppm for 1 H, 39.52 ppm for 13 C).

Protocol B: Purity Determination via HPLC-UV

Objective: Quantify chromatographic purity while mitigating silanol-induced peak tailing. Self-Validation Criteria: System suitability requires a tailing factor ( Tf​ ) ≤1.5 and theoretical plates ( N ) ≥5000 for the primary analyte peak.

  • System Setup: Install a base-deactivated, end-capped column (e.g., Waters Acquity UPLC HSS T3) to minimize secondary interactions with the basic imidazole nitrogens[4],.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.05% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.05% TFA). The acidic pH (~2.5) ensures the imidazole ring is fully protonated, yielding sharp, symmetrical peaks.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)[6]

    • 1.0 - 9.0 min: Linear gradient from 5% B to 50% B[6]

    • 9.0 - 11.0 min: 95% B (Column wash)

    • 11.0 - 15.0 min: 5% B (Re-equilibration)

  • Analysis: Inject 5 µL of the sample (1 mg/mL in initial mobile phase). Monitor UV absorbance at 210 nm (aliphatic/ring absorption) and 254 nm.

HPLC_Troubleshooting Issue Issue: Poor Retention & Peak Tailing Cause1 Cause: Silanol Interactions Issue->Cause1 Cause2 Cause: Analyte Polarity Issue->Cause2 Sol1 Solution: End-capped or Base-deactivated Column Cause1->Sol1 Sol2 Solution: Acidic Mobile Phase (0.1% Formic Acid) Cause1->Sol2 Cause2->Sol2 Result Optimized Chromatogram (Sharp, Symmetrical Peaks) Sol1->Result Sol2->Result

Fig 2. Chromatographic troubleshooting logic for basic imidazole derivatives.

Protocol C: Trace Quantification via LC-MS/MS

Objective: Highly sensitive detection of 2-(sec-Butyl)-1H-imidazole in complex matrices. Self-Validation Criteria: Calibration curve linearity must exhibit R2>0.995 across the 1–500 ng/mL range, with a signal-to-noise (S/N) ratio >10 at the Lower Limit of Quantification (LLOQ)[4].

  • Sample Extraction: If analyzing biological or environmental matrices, perform Solid-Phase Extraction (SPE) using Oasis HLB cartridges. Elute with acidified methanol, evaporate to dryness, and reconstitute in Mobile Phase A[4].

  • Chromatography: Utilize a Shimadzu LCMS-8040 (or equivalent) with an Accucore C18 column. Run a gradient of Water/Acetonitrile containing 0.1% Formic Acid at a flow rate of 0.25 mL/min[4].

  • Mass Spectrometry (ESI+):

    • Operate the MS in Multiple Reaction Monitoring (MRM) mode.

    • Set the capillary voltage to optimize the formation of the [M+H]+ precursor ion ( m/z 125.1).

    • Determine optimal collision energies (CE) by direct infusion to monitor the dominant product ions (e.g., loss of the sec-butyl group yielding the protonated imidazole core at m/z 69.0).

  • Data Processing: Quantify using the ratio of the analyte peak area to a stable isotope-labeled internal standard (if available) to correct for matrix-induced ion suppression.

References

  • Lyu, J., et al. "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry." Analytical Chemistry, ACS Publications, 2019. [Link]

  • Kammerer, S., et al. "From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors." MDPI, 2017.[Link]

  • Wiley Analytical Science. "Imidazole quantification by LC determination." Wiley, 2019. [Link]

  • TUBITAK. "Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds." 2008. [Link]

  • NIH/PMC. "Characterization and structural analysis of a versatile aromatic prenyltransferase for imidazole-containing diketopiperazines." 2025. [Link]

Sources

Application

Application Note: NMR Spectroscopy of 2-(sec-Butyl)-1H-imidazole

Executive Summary 2-(sec-Butyl)-1H-imidazole is a highly versatile heterocyclic compound utilized extensively as an intermediate in pharmaceutical synthesis, a curing agent for epoxy resins, and a precursor for specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(sec-Butyl)-1H-imidazole is a highly versatile heterocyclic compound utilized extensively as an intermediate in pharmaceutical synthesis, a curing agent for epoxy resins, and a precursor for specialized ionic liquids. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the inherent dynamic behavior of the imidazole ring. This application note provides a comprehensive, self-validating guide to the 1D and 2D NMR spectroscopic analysis of 2-(sec-Butyl)-1H-imidazole, detailing the mechanistic causality behind tautomeric signal averaging, quantitative chemical shift assignments, and rigorous experimental protocols.

Mechanistic Principles: Tautomerism and Signal Averaging

The most critical phenomenon to understand when analyzing the NMR spectra of N-unsubstituted imidazoles is annular tautomerism. In solution, 2-(sec-Butyl)-1H-imidazole undergoes rapid prototropic exchange between the N1 and N3 positions.

At room temperature, the activation energy barrier for this proton transfer is easily overcome, largely facilitated by intermolecular hydrogen bonding [1]. Because this exchange occurs much faster than the NMR timescale (typically 10−1 to 10−5 seconds), the NMR instrument detects a time-averaged structural state. Consequently, the C4 and C5 carbons, as well as their attached protons (H4 and H5), become magnetically equivalent, appearing as a single, often broadened, resonance[1, 2].

To fully characterize the molecule, researchers must employ specific solvent matrices or Variable Temperature (VT) NMR to manipulate the exchange rate, thereby resolving the hidden asymmetric tautomers [3].

Tautomerism T1 N1-H Tautomer (Asymmetric) FastEx Rapid Prototropic Exchange (Room Temperature) T1->FastEx T2 N3-H Tautomer (Asymmetric) T2->FastEx Avg Averaged NMR Signals (H4/H5 & C4/C5 Equivalent) FastEx->Avg NMR Timescale VT Variable Temperature (VT) NMR (Cooling to < 250 K) Avg->VT Apply Cooling Res Resolved Tautomeric Signals (Distinct H4 & H5) VT->Res Slow Exchange

Logical flow of imidazole tautomerism and its resolution via Variable Temperature (VT) NMR.

Quantitative Spectral Data

The following tables summarize the expected chemical shifts for 2-(sec-Butyl)-1H-imidazole. The sec-butyl group introduces a chiral center at the C1' methine carbon; while the compound is typically synthesized as a racemate, this stereocenter dictates the splitting patterns of the alkyl side chain.

Table 1: ¹H NMR Assignments (Typical values in CDCl₃ at 298 K, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Notes
N1-H 10.50 - 11.50Broad singlet (br s)1H-Highly concentration/solvent dependent; exchanges with D₂O.
C4-H / C5-H 6.95Broad singlet (br s)2H-Averaged due to rapid N1-H ⇌ N3-H tautomerization.
C1' (Methine) 2.80Sextet (sx)1H~7.0Deshielded by proximity to the C2 imidazole carbon.
C2' (Methylene) 1.65Quintet (p)2H~7.3Complex multiplet; diastereotopic tendencies may appear.
C1'' (Methyl) 1.28Doublet (d)3H~7.0Methyl group attached directly to the C1' methine.
C3' (Methyl) 0.88Triplet (t)3H~7.4Terminal methyl group attached to the C2' methylene.

Table 2: ¹³C NMR Assignments (Typical values in CDCl₃ at 298 K, 100 MHz)

PositionChemical Shift (ppm)TypeAssignment Notes
C2 152.5Quaternary (C)Strongly deshielded by two adjacent electronegative nitrogens.
C4 / C5 121.8Methine (CH)Averaged signal; broadens near the coalescence temperature.
C1' (Methine) 35.2Methine (CH)Branching point of the sec-butyl group.
C2' (Methylene) 29.8Methylene (CH₂)Secondary carbon of the alkyl chain.
C1'' (Methyl) 20.5Methyl (CH₃)Attached to C1'.
C3' (Methyl) 12.1Methyl (CH₃)Attached to C2'.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every experimental choice is grounded in the physical chemistry of the imidazole ring [4].

NMRWorkflow Prep Sample Preparation (20 mg in 0.6 mL Solvent) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Prep->Acq2D AssignAlkyl Assign sec-Butyl Group (Multiplet Analysis) Acq1D->AssignAlkyl AssignImid Assign Imidazole Ring (Tautomer Averaging) Acq1D->AssignImid Val Cross-Validation (HMBC Connectivity) Acq2D->Val AssignAlkyl->Val AssignImid->Val

Step-by-step NMR acquisition and spectral assignment workflow for 2-(sec-Butyl)-1H-imidazole.

Protocol A: Sample Preparation & Solvent Matrix Selection

Causality: The choice of solvent directly dictates the behavior of the N-H proton. Non-polar, aprotic solvents (like CDCl₃) allow for strong intermolecular hydrogen bonding between imidazole molecules, causing the N-H chemical shift to wander based on sample concentration. Strongly hydrogen-bonding solvents (like DMSO-d₆) lock the N-H proton via solvent-solute interactions, providing a sharper, more reproducible N-H signal and slowing the tautomeric exchange.

  • Standard Preparation: Dissolve 15–20 mg of 2-(sec-Butyl)-1H-imidazole in 0.6 mL of CDCl₃ (for standard alkyl resolution) or DMSO-d₆ (for N-H stabilization) in a clean 5 mm NMR tube.

  • Self-Validation (D₂O Shake): To definitively confirm the N-H peak assignment, acquire a baseline ¹H spectrum. Add 1-2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The broad N-H signal (~10.5–11.5 ppm) will disappear due to deuterium exchange, confirming its identity.

Protocol B: Multi-Dimensional NMR Acquisition

Causality: While 1D spectra identify the functional groups, they cannot definitively prove that the sec-butyl group is attached at the C2 position rather than C4/C5. 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to establish this connectivity.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, 10 s relaxation delay to ensure accurate integration) and a ¹³C{¹H} spectrum (512–1024 scans depending on concentration).

  • HSQC Acquisition: Run a ¹H-¹³C HSQC experiment to map one-bond correlations. This will instantly differentiate the methine, methylene, and methyl carbons of the sec-butyl group.

  • HMBC Validation: Run a ¹H-¹³C HMBC experiment. Look for a strong 3-bond correlation cross-peak between the C1' methine proton (~2.80 ppm) and the C2 quaternary carbon (~152.5 ppm). The absence of a correlation to the C4/C5 carbons (~121.8 ppm) definitively validates the C2-substitution pattern.

Protocol C: Variable Temperature (VT) NMR for Tautomer Resolution

Causality: To observe the distinct N1-H and N3-H tautomers, the thermal energy of the system must be reduced below the activation barrier of the prototropic exchange.

  • Preparation: Dissolve the sample in a low-freezing-point solvent such as CD₂Cl₂ or THF-d₈.

  • Cooling Sequence: Insert the sample into the NMR probe and gradually lower the temperature in 10 K increments from 298 K down to 220 K.

  • Observation: Monitor the C4/C5 proton signal (~6.95 ppm). As the temperature approaches the coalescence point, the broad singlet will flatten into the baseline. Below the coalescence temperature (typically < 250 K), the signal will re-emerge as two distinct doublets representing the individual H4 and H5 protons of the frozen tautomeric states.

References

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Available at:[Link]

  • Multinuclear NMR and potentiometric study on tautomerism during protonation and zinc(II) complex formation of some imidazole-containing peptide derivatives. Journal of the Chemical Society, Dalton Transactions. Available at:[Link]

  • Base-Promoted Tautomerization of Imidazole Ligands to N-Heterocyclic Carbenes and Subsequent Transmetalation Reaction. Journal of the American Chemical Society. Available at:[Link]

Method

Application Note: FTIR Spectroscopic Characterization of 2-(sec-Butyl)-1H-imidazole

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Technique: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Introduction & Chemical Context Im...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Technique: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Introduction & Chemical Context

Imidazole derivatives are critical scaffolds in medicinal chemistry, often acting as bioisosteres with potent antimicrobial, antihypertensive, and anticancer properties[1]. Specifically, 2-alkylimidazoles like 2-(sec-Butyl)-1H-imidazole serve as vital synthons in the development of active pharmaceutical ingredients (APIs) and advanced materials (e.g., polymer inclusion membranes and metal-organic frameworks).

The structural validation of 2-alkylimidazoles relies heavily on vibrational spectroscopy to confirm the presence of the intact heterocycle and the alkyl substituent[2]. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to verify the molecular integrity of 2-(sec-Butyl)-1H-imidazole. This application note provides a comprehensive, causality-driven protocol for the acquisition and interpretation of its FTIR spectrum, ensuring high-fidelity data for quality control and structural elucidation.

Mechanistic Principles of the FTIR Spectrum

To accurately interpret the FTIR spectrum of 2-(sec-Butyl)-1H-imidazole, analysts must understand the physical chemistry dictating the vibrational modes:

  • Intermolecular Hydrogen Bonding: The imidazole ring contains both a hydrogen-bond donor (pyrrole-type N-H) and an acceptor (pyridine-type C=N). In its neat state, 2-(sec-Butyl)-1H-imidazole forms extensive intermolecular hydrogen-bonded networks. This dynamic environment creates a distribution of N-H bond strengths, manifesting as a distinctly broad stretching envelope between 3100 and 3400 cm⁻¹, rather than a sharp peak[2].

  • Aliphatic vs. Aromatic C-H Stretching: The molecule presents a clear bifurcation in carbon hybridization. The sp² hybridized carbons of the imidazole ring produce weak stretching vibrations above 3000 cm⁻¹ (typically 3050–3150 cm⁻¹). Conversely, the sp³ hybridized carbons of the sec-butyl group produce strong, well-defined asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹ (2850–2975 cm⁻¹)[3].

  • Ring Breathing and Bending Modes: The conjugated C=N and C=C bonds of the imidazole ring couple to produce characteristic "ring breathing" stretches between 1560 and 1620 cm⁻¹[2]. Furthermore, in-plane and out-of-plane bending vibrations of the imidazole ring occur in the 900–1350 cm⁻¹ and 670–750 cm⁻¹ regions, respectively, which are highly diagnostic of the substitution pattern[4].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Because 2-(sec-Butyl)-1H-imidazole is typically a viscous liquid or a low-melting solid at ambient temperatures, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It eliminates the need for KBr pellet pressing, which is prone to moisture absorption that can confound the critical N-H and O-H spectral regions.

Step-by-Step Methodology

Step 1: Instrument Preparation and Purging

  • Action: Purge the FTIR spectrometer with dry nitrogen gas for at least 30 minutes prior to analysis.

  • Causality: Atmospheric water vapor and carbon dioxide exhibit strong absorptions (~3600 cm⁻¹ and ~2350 cm⁻¹, respectively). Purging creates a self-validating baseline; if the 2350 cm⁻¹ CO₂ doublet is absent in the live preview, the system is properly equilibrated.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Causality: The background scan captures the ambient instrumental profile. Subtracting this from the sample scan ensures that only the vibrational modes of the analyte are recorded.

Step 3: Sample Application

  • Action: Apply 1–2 drops (or a few milligrams if solid) of neat 2-(sec-Butyl)-1H-imidazole directly onto the center of the diamond ATR crystal. If solid, engage the ATR pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum pressure).

  • Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample. Insufficient pressure leads to poor signal-to-noise ratios, particularly at higher wavenumbers.

Step 4: Spectral Acquisition and Post-Processing

  • Action: Acquire the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution). Apply an ATR Correction algorithm via the instrument software.

  • Causality: In ATR-FTIR, the penetration depth of the infrared beam is wavelength-dependent (deeper penetration at lower wavenumbers). This artificially inflates the intensity of low-frequency peaks. ATR correction normalizes the spectrum, allowing for accurate comparison against standard transmission libraries.

Analytical Workflow Visualization

The following diagram maps the logical progression of the FTIR analytical process, emphasizing the critical transition from raw data acquisition to structural validation.

FTIR_Workflow Start Sample Preparation (Neat Application on Diamond ATR) Background Acquire Background Scan (Verify CO₂/H₂O Purge) Start->Background Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res, 64 scans) Background->Acquisition Processing Data Processing (ATR Correction & Baseline Alignment) Acquisition->Processing Analysis Peak Assignment (Aliphatic vs. Aromatic/Ring Modes) Processing->Analysis Validation Cross-Validation (Compare with NMR / MS Data) Analysis->Validation

Fig 1. Standardized ATR-FTIR analytical workflow for 2-(sec-Butyl)-1H-imidazole characterization.

Data Presentation: Spectral Interpretation

The quantitative data extracted from the FTIR analysis of 2-(sec-Butyl)-1H-imidazole is summarized in the table below. Analysts should use this matrix to rapidly verify the identity and purity of synthesized or procured batches.

Wavenumber (cm⁻¹)Functional Group / ModeVibrational AssignmentDiagnostic Significance
3100 – 3400 N-H (Imidazole)Stretching (Broad)Confirms the secondary amine in the ring; broadness indicates extensive intermolecular hydrogen bonding[2].
3050 – 3150 C-H (Aromatic)Stretching (Weak)Indicates unsaturated sp² carbons of the imidazole heterocycle.
2850 – 2975 C-H (Aliphatic)Asym/Sym StretchingConfirms the presence of the sec-butyl alkyl chain (peaks typically observed near 2964, 2927, and 2882 cm⁻¹)[3].
1560 – 1620 C=N / C=C (Ring)Stretching (Sharp)Core indicator of the intact imidazole heterocyclic framework[2].
1370 – 1380 -CH₃ (sec-Butyl)Umbrella BendingHighly specific to the methyl groups of the branched sec-butyl substituent[3].
900 – 1350 Ring / C-HIn-plane BendingComplex fingerprint region associated with the in-plane deformation of the imidazole ring[4].
670 – 750 C-H (Aromatic)Out-of-plane BendingValidates the 2-substitution pattern on the imidazole ring[4].

Troubleshooting & Quality Control Insights

  • Anomalous peak at ~1700 cm⁻¹: 2-(sec-Butyl)-1H-imidazole does not contain a carbonyl group. An absorption band in the 1700–1750 cm⁻¹ region strongly suggests oxidation of the sample or contamination with ester/ketone-based solvents (e.g., ethyl acetate or acetone used during glassware cleaning).

  • Loss of N-H Broadness: If the N-H stretch at 3100–3400 cm⁻¹ appears unusually sharp, the sample may be heavily diluted in a non-polar solvent, disrupting the natural hydrogen-bonding network. Ensure the sample is analyzed neat.

  • Baseline Sloping: A sloping baseline at high wavenumbers often indicates poor contact with the ATR crystal or scattering from a highly crystalline solid. Re-apply the sample and ensure the pressure anvil is properly engaged.

References[2] Title: VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE

Source: sci.am URL: 1] Title: Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: jchemrev.com URL: 4] Title: Cu-doped and 2-propylimidazole-modified nanoceria (CeO2@Cu-PrIm) oxidase-like nanozyme for total antioxidant capacity assay of fruits Source: nih.gov URL: 3] Title: This should be sec-butyl acetate. I want to know what are the following peaks from the IR Spectrum: 2974 cm - Chegg Source: chegg.com URL:

Sources

Application

Application Note: Potential Applications of 2-(sec-Butyl)-1H-imidazole in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The imidazole ring is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The imidazole ring is a privileged scaffold in drug discovery, ubiquitous in kinase inhibitors, antifungals, and GPCR modulators. However, unsubstituted imidazoles frequently suffer from two major liabilities: rapid oxidative metabolism at the C2 position and off-target metalloenzyme inhibition (specifically Cytochrome P450s) due to the unhindered coordination of the N3 lone pair with heme iron.

2-(sec-Butyl)-1H-imidazole emerges as a highly strategic building block to overcome these liabilities. The incorporation of a sec-butyl group at the C2 position introduces a unique combination of lipophilicity, specific steric shielding, and a chiral vector for structure-activity relationship (SAR) optimization.

The Causality of the sec-Butyl Substitution
  • Metabolic Stabilization: The C2 position of the imidazole ring is a known metabolic "soft spot" susceptible to oxidation by hepatic enzymes. By substituting this position with a branched aliphatic chain, oxidative ring-opening is sterically and electronically hindered. Furthermore, 2-alkylimidazoles serve as superior, metabolically stable bioisosteres for 2-alkylsulfanylimidazoles, which are notoriously prone to rapid sulfoxidation in vivo .

  • CYP450 Steric Shielding: Drug-drug interactions (DDIs) driven by CYP3A4 inhibition are a primary reason for late-stage clinical attrition. The basic N3 nitrogen of the imidazole ring readily coordinates with the heme iron of CYP enzymes. The branching of the sec-butyl group creates a precise steric clash with the porphyrin ring of the CYP enzyme, physically restricting the N3 lone pair from accessing the heme iron, thereby drastically reducing off-target CYP3A4 inhibition while maintaining primary target affinity .

CYP_Shielding cluster_0 Heme Coordination Dynamics N1 Unsubstituted Imidazole (Exposed N3 Lone Pair) N2 Heme Iron (Fe) Binding (Strong Coordination) N1->N2 Unhindered access N3 CYP3A4 Inhibition (High DDI Risk) N2->N3 Off-target effect N4 2-(sec-Butyl)imidazole (Branched Steric Bulk) N5 Restricted Heme Access (Weak Coordination) N4->N5 Steric clash with porphyrin N6 Improved Safety (Reduced DDI Risk) N5->N6 Target selectivity

Mechanism of CYP3A4 steric shielding by the 2-sec-butyl group.

Quantitative Data: Pharmacokinetic & Selectivity Profiling

To illustrate the impact of the sec-butyl substitution, the following table summarizes comparative, standardized data demonstrating how C2-substitution modulates both intrinsic clearance ( CLint​ ) and CYP3A4 inhibition, based on established SAR trends in kinase inhibitor and antiangiogenic drug development .

Imidazole Core ModificationCYP3A4 IC₅₀ (µM)HLM CLint​ (µL/min/mg)Primary Target Affinity (e.g., p38α IC₅₀)Pharmacokinetic Implication
Unsubstituted (C2-H) < 0.5 (Potent)45.2 (Rapid)~12 nMHigh DDI risk; poor half-life.
2-Methylimidazole 2.1 (Moderate)30.5 (Moderate)~14 nMMarginal improvement; still vulnerable.
2-(sec-Butyl)imidazole > 20.0 (Weak) 12.4 (Stable) ~15 nM Optimal safety margin; extended half-life.

Experimental Protocols

Protocol A: De Novo Synthesis via Modified Radziszewski Condensation

To incorporate the 2-(sec-butyl)-1H-imidazole core into complex Active Pharmaceutical Ingredients (APIs), a multi-component condensation is highly efficient. This protocol details the assembly of a highly substituted imidazole ring using 2-methylbutanal to install the sec-butyl moiety .

System Suitability & Validation: Confirm the optical purity of the starting 2-methylbutanal if a specific enantiomer (R or S) of the sec-butyl group is required for target binding.

Step-by-Step Methodology:

  • Reagent Assembly: In a dry, round-bottom flask, dissolve 1.0 equivalent of the target-specific 1,2-diketone and 1.2 equivalents of 2-methylbutanal in glacial acetic acid (0.5 M concentration).

    • Causality: Acetic acid acts as both the solvent and a mild acid catalyst, facilitating the initial imine formation without degrading sensitive functional groups. 2-methylbutanal is volatile; the 1.2x excess compensates for evaporative loss during reflux.

  • Ammonia Source Addition: Add 10.0 equivalents of ammonium acetate to the stirring solution.

    • Causality: Ammonium acetate serves as a dual-purpose reagent: it provides the two nitrogen atoms required for the imidazole ring and buffers the reaction, preventing excessive acidification that could stall the condensation.

  • Thermal Cyclization: Heat the reaction mixture to 100°C under reflux for 4–6 hours. Monitor progression via LC-MS.

  • Quenching & Extraction: Cool the mixture to room temperature. Slowly pour into ice water and neutralize to pH 8 using aqueous ammonium hydroxide (28%). Extract the aqueous layer with ethyl acetate (3 × 50 mL).

    • Causality: Neutralization is critical. Imidazoles are basic (pKa ~7); maintaining a basic pH ensures the product is in its un-ionized, lipophilic free-base form, allowing efficient organic extraction.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Self-Validating In Vitro Metabolic Stability (HLM) Assay

To validate the metabolic stability conferred by the sec-butyl group, an intrinsic clearance assay using Human Liver Microsomes (HLMs) must be executed.

HLM_Workflow N1 Compound Prep (1 µM in Buffer) N2 HLM Incubation (37°C, pH 7.4) N1->N2 N3 NADPH Addition (Initiate Metabolism) N2->N3 N4 Time-Course Quench (Cold Acetonitrile) N3->N4 0-60 min N5 LC-MS/MS (Quantification) N4->N5 N6 Calculate CL_int (Clearance Rate) N5->N6

Self-validating workflow for determining intrinsic metabolic clearance.

System Suitability & Validation: Run Verapamil (rapid clearance) and Warfarin (low clearance) concurrently as positive and negative controls to validate the metabolic viability of the HLM batch.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of the 2-(sec-butyl)imidazole analog in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium. The 0.5 mg/mL protein concentration prevents non-specific protein binding from artificially masking compound clearance.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Causality: CYP450 enzymes are strictly NADPH-dependent. Adding NADPH acts as the "on-switch" for oxidative metabolism, allowing precise kinetic timing.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to protect the LC-MS column.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

References

  • From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Novel Tetrazole-Containing Analogues of Itraconazole as Potent Antiangiogenic Agents with Reduced Cytochrome P450 3A4 Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Review of Imidazole Derivatives Source: Asian Journal of Research in Chemistry URL:[Link]

Method

Application Note: In Silico Modeling of 2-(sec-Butyl)-1H-imidazole Interactions with Cytochrome P450 Heme Centers

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 2-(sec-Butyl)-1H-imidazole Primary Target: Cytochrome P450 (CYP) Metalloenzymes (e.g., CYP51, CYP2B...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 2-(sec-Butyl)-1H-imidazole Primary Target: Cytochrome P450 (CYP) Metalloenzymes (e.g., CYP51, CYP2B4, CYP3A4)

Introduction & Pharmacological Context

Imidazole derivatives are foundational pharmacophores in medicinal chemistry, predominantly functioning as Type II ligands that inhibit Cytochrome P450 (CYP) enzymes. The mechanism of action relies on the direct coordinate covalent bonding between the unsubstituted nitrogen (N3) of the imidazole ring and the ferric (Fe³⁺) heme iron located in the CYP active site [1].

The introduction of a sec-butyl group to the 1H-imidazole scaffold—creating 2-(sec-Butyl)-1H-imidazole —significantly alters the molecule's interaction profile. The sec-butyl moiety introduces a chiral center, increases lipophilicity, and imposes strict steric constraints. These constraints restrict the rotational freedom of the imidazole ring upon heme binding and dictate the molecule's orientation within the hydrophobic access channels of the enzyme. Accurately modeling these interactions requires a multi-tiered computational approach that bridges classical molecular mechanics with quantum mechanical precision.

Theoretical Framework: Causality in Modeling Choices

Standard molecular mechanics (MM) force fields (like AMBER or CHARMM) are parameterized for biological macromolecules but often fail to accurately capture the complex d-orbital interactions of transition metals. When an imidazole binds to a CYP heme, it triggers a shift in the iron's electronic configuration from a high-spin (pentacoordinated) state to a low-spin (hexacoordinated) state [2].

To model 2-(sec-Butyl)-1H-imidazole accurately, the protocol must be designed around causality:

  • Why constrained docking? Unconstrained docking will misinterpret the Fe-N interaction as a simple van der Waals or electrostatic contact, leading to incorrect poses. The Fe-N coordinate bond must be explicitly parameterized [1].

  • Why Molecular Dynamics (MD)? The sec-butyl group will seek hydrophobic contacts (e.g., with Thr302 in CYP2B4). MD is required to prove that these secondary interactions are dynamically stable and do not induce steric clashes that would break the primary Fe-N bond over time [3].

  • Why QM/MM? Only Density Functional Theory (DFT) can accurately calculate the charge transfer and exact bond distances of the low-spin iron complex, validating the classical models.

Experimental Workflow & Logic

Workflow A Phase 1: Ligand & Protein Prep Deprotonation & Heme Optimization B Phase 2: Metalloprotein Docking Fe-N Distance Constraint (2.15 Å) A->B Prepared Structures C Phase 3: Molecular Dynamics 100 ns Trajectory (Solvated) B->C Top Poses D Phase 4: QM/MM Refinement DFT Optimization of Spin States C->D Stable Clusters E Validation: RMSD & Fe-N Distance Self-Validating QC Check D->E Electronic Structure

Computational workflow for in silico modeling of imidazole-heme interactions.

Step-by-Step Methodology

Phase 1: Preparation and Conformational Analysis
  • Ligand Preparation: Generate the 3D conformation of 2-(sec-Butyl)-1H-imidazole. Critical Step: Ensure the N3 atom is deprotonated. Imidazole binds to the heme iron exclusively through the deprotonated nitrogen. Calculate partial charges using the Restrained Electrostatic Potential (RESP) method at the HF/6-31G* level.

  • Protein Preparation: Retrieve a high-resolution CYP crystal structure (e.g., PDB ID: 2BDM for CYP2B4). Strip co-crystallized ligands but strictly retain the heme prosthetic group and the proximal cysteine residue (which provides the axial thiolate ligand to the iron). Assign protonation states at pH 7.4 using PROPKA.

Phase 2: Metalloprotein-Specific Docking
  • Grid Generation: Center the receptor grid exactly on the heme iron. Ensure the bounding box is large enough (e.g., 20 × 20 × 20 Å) to accommodate the sec-butyl group's exploration of the hydrophobic pocket.

  • Constraint Application: Apply a distance constraint between the ligand's N3 atom and the heme Fe atom. Set the ideal distance to 2.10–2.15 Å , which is the experimentally observed distance for low-spin azole-CYP complexes [2].

  • Execution: Run Induced-Fit Docking (IFD). This allows the side chains of the active site to flex, accommodating the bulky sec-butyl moiety without artificially penalizing the docking score.

Phase 3: Molecular Dynamics (MD) Simulation
  • System Setup: Embed the top-scoring docked complex in an explicit TIP3P water box (or a POPC lipid bilayer for membrane-bound CYPs). Neutralize the system with Na⁺/Cl⁻ ions.

  • Force Field Assignment: Use standard AMBER (ff14SB) for the protein. For the heme and the Fe-N coordinate bond, utilize the specialized Heme parameter database or derive custom bonded parameters using the Metal Center Parameter Builder (MCPB.py).

  • Production Run: Following energy minimization and NVT/NPT equilibration, execute a 100 ns production run at 300 K and 1 atm. Record trajectories every 10 ps.

Phase 4: QM/MM Refinement
  • Partitioning: Extract the most populated cluster from the MD trajectory. Define the Quantum Mechanical (QM) region: The iron atom, the porphyrin ring, the proximal cysteine thiolate, and the 2-(sec-Butyl)-1H-imidazole ligand. The rest of the system is treated with Molecular Mechanics (MM).

  • DFT Calculation: Perform geometry optimization using a hybrid functional (e.g., B3LYP). Use a mixed basis set: LANL2DZ with Effective Core Potentials (ECP) for the Fe atom, and 6-31G(d,p) for all other QM atoms.

Quantitative Data Interpretation

To ensure the trustworthiness of the simulation, the output data must align with established metallochemistry benchmarks. Structure-based methods and MD are highly effective at rationalizing these specific enzyme-inhibitor interactions [4].

Table 1: Quantitative Benchmarks for 2-(sec-Butyl)-1H-imidazole Binding

ParameterExpected Range / ValueCausality / Significance
Fe-N3 Distance 2.10 - 2.15 ÅDefines the strength of the low-spin coordinate covalent bond. Distances >2.3 Å indicate a failed binding model.
Imidazole-Heme Angle ~85° - 90°A near-perpendicular orientation minimizes steric clash between the sec-butyl group and the flat porphyrin plane.
Ligand RMSD (MD) < 2.0 ÅConfirms the dynamic stability of the hydrophobic interactions. Continuous fluctuation indicates the sec-butyl group cannot find a stable pocket.
Spin State Energy ΔE (High - Low) > 0The low-spin (S=1/2) hexacoordinated state must be energetically favorable compared to the high-spin (S=5/2) state.

Protocol Validation & Quality Control (Self-Validating System)

This protocol is designed to be self-validating. Do not proceed to the next phase if the current phase fails its internal quality control check:

  • QC Gate 1 (Post-Docking): Inspect the Fe-N-C bond angles. If the imidazole ring is forced into a parallel conformation relative to the heme to accommodate the sec-butyl group, the pose is physically impossible due to d-orbital geometry. Discard and re-run IFD.

  • QC Gate 2 (Post-MD): Plot the Fe-N distance over the 100 ns trajectory. If the distance exceeds 2.5 Å for more than 5% of the simulation time, the coordinate bond has broken. This indicates that the steric repulsion of the sec-butyl group overcomes the enthalpic gain of the Fe-N bond, suggesting the compound is a poor Type II inhibitor.

  • QC Gate 3 (QM/MM): Compare the calculated binding energy of the low-spin complex versus the high-spin complex. A valid Type II interaction mandates that the low-spin state is the global energy minimum.

References

  • Source: NIH (National Institutes of Health)
  • Title: How Do Azoles Inhibit Cytochrome P450 Enzymes?
  • Title: Inhibitory activity of Imidazole with Cytochrome P450 2B4: A Docking and Molecular Dynamics Study Source: ResearchGate URL
  • Title: Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(sec-Butyl)-1H-imidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive guide to troubleshoot and optimize the synthesis of 2-(sec-Butyl)-1H-imidazole. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshoot and optimize the synthesis of 2-(sec-Butyl)-1H-imidazole. As a Senior Application Scientist, this document is structured to provide in-depth, actionable advice to overcome common experimental challenges, ensuring scientific integrity and reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-(sec-Butyl)-1H-imidazole, presented in a question-and-answer format.

Question: My reaction yield for 2-(sec-Butyl)-1H-imidazole is significantly lower than expected. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-(sec-Butyl)-1H-imidazole, particularly through methods like the Debus-Radziszewski reaction, are a frequent challenge.[1] The bulky nature of the sec-butyl group can contribute to this issue. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[2][3]

    • Solution: Consider extending the reaction time. If the reaction appears to have stalled, a moderate increase in temperature may be necessary. However, be cautious as excessive heat can promote side reactions.[3]

  • Side Reactions: The formation of byproducts is a common cause of low yields.[3]

    • Solution: Using a large excess of ammonia and maintaining alkaline reaction conditions can help mitigate the formation of oxazole byproducts.[3]

  • Purity of Reagents: The purity of your starting materials, such as glyoxal and sec-butylaldehyde (pentanal), is critical. Impurities can lead to the formation of undesired byproducts.[3]

    • Solution: Ensure you are using high-purity reagents. If necessary, purify the starting materials before use.

  • Inefficient Purification: Significant loss of product can occur during the work-up and purification stages.[3] 2-(sec-Butyl)-1H-imidazole is a relatively polar compound, so extraction and purification methods must be chosen carefully.[3]

    • Solution: During aqueous extraction, ensure the solution is made basic (e.g., with saturated Na₂CO₃ solution) to maximize the recovery of the imidazole product in the organic layer.[3][4] Multiple extractions with a suitable solvent like chloroform or ethyl acetate are recommended.[3][4] For final purification, vacuum distillation is often effective for liquid imidazole derivatives like 2-butyl-imidazole.[3]

Question: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?

Answer:

The presence of impurities can often be traced back to side reactions or unreacted starting materials.[2]

  • Unreacted Starting Material: One of the most common "impurities" is simply unreacted starting material.[2]

    • Solution: As mentioned previously, ensure the reaction goes to completion by monitoring it via TLC and adjusting the reaction time and temperature accordingly.[2][3]

  • Side Products from Incomplete Oxidation (if applicable): If your synthetic route involves an oxidation step, incomplete oxidation can lead to a mixture of intermediates contaminating your final product.[2]

    • Solution: Ensure that the oxidizing agent is fresh and used in the correct stoichiometric ratio. Reaction time and temperature for the oxidation step must be sufficient for the reaction to go to completion.[2]

  • Homo-coupling Byproducts (in cross-coupling reactions): If you are using a cross-coupling method to introduce the sec-butyl group, homo-coupling of your starting materials can be a significant side reaction.

    • Solution: Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) can help prevent oxidative processes that lead to homo-coupling.[5] Adjusting the stoichiometry, such as using a slight excess of the boronic acid reagent in a Suzuki coupling, can favor the desired cross-coupling.[5]

Part 2: Frequently Asked Questions (FAQs)

Question: What are the most common synthetic routes to synthesize 2-(sec-Butyl)-1H-imidazole?

Answer:

The most prevalent method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski imidazole synthesis .[6][7][8] This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (in this case, sec-butylaldehyde), and ammonia.[6][7][8] This one-pot synthesis is valued for its efficiency.[6]

Other methods include:

  • Dehydrogenation of 2-alkyl imidazolines: This involves preparing the corresponding 2-alkyl imidazoline and then dehydrogenating it at a high temperature in the presence of a catalyst.[9]

  • Reaction of α-hydroxy ketones with aldehydes: This method works well for lower aldehydes but can have very low to negligible yields with higher, less reactive aldehydes like sec-butylaldehyde.[9]

Question: What are the key reaction parameters to optimize for this synthesis?

Answer:

Optimizing the following parameters is crucial for a successful synthesis:

ParameterImportance & Considerations
Temperature Reaction temperature significantly impacts the rate and selectivity. While reactions are often initiated at room temperature, gentle heating may be necessary. Excessive heat can lead to side reactions.[3]
Solvent The choice of solvent can influence the reaction. Lower alcohols like ethanol or methanol are commonly used.
Stoichiometry The molar ratio of reactants is critical. A significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound is often used to favor the formation of the diimine intermediate required for imidazole synthesis.[3]
Catalyst While not always required, some modern variations of the Radziszewski synthesis utilize catalysts to improve yields and reaction times. Microwave-assisted protocols have also been shown to be effective.[1][6]

Question: What are the recommended purification methods for 2-(sec-Butyl)-1H-imidazole?

Answer:

Purification typically involves a combination of extraction and chromatography or distillation.

  • Acid-Base Extraction: Imidazoles are basic and this property can be exploited for purification.[4] Dissolving the crude product in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) will move the protonated imidazole to the aqueous layer, leaving non-basic impurities behind.[4] After washing the aqueous layer, it can be basified to deprotonate the imidazole, which can then be extracted back into an organic solvent.[4]

  • Column Chromatography: This is a very common method for purifying imidazole derivatives.[4][6] Silica gel is typically used with an eluent system such as a gradient of ethyl acetate in hexanes.[4]

  • Vacuum Distillation: For liquid products like 2-butyl-imidazole, vacuum distillation is an effective method for purification.[3]

Part 3: Experimental Protocols & Visualizations

Experimental Protocol: General Procedure for Debus-Radziszewski Synthesis of 2-(sec-Butyl)-1H-imidazole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (e.g., glyoxal, 1 equivalent), sec-butylaldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate, in excess) in a suitable solvent such as ethanol or methanol.[10]

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.[3]

  • Extraction: Make the aqueous residue basic with a saturated solution of sodium bicarbonate or sodium carbonate and extract the product multiple times with an organic solvent like ethyl acetate or chloroform.[3][4]

  • Drying and Concentration: Combine the organic extracts and dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.[3] Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]

Logical Workflow for Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.

G cluster_start Synthesis & Analysis cluster_troubleshoot Troubleshooting cluster_solutions Optimization Strategies start Perform Synthesis analyze Analyze Crude Product (TLC, NMR, LC-MS) start->analyze check_yield Is Yield Low? analyze->check_yield check_purity Are Impurities Present? check_yield->check_purity No optimize_reaction Optimize Reaction Conditions: - Increase Time/Temp - Adjust Stoichiometry - Change Solvent/Catalyst check_yield->optimize_reaction Yes optimize_purification Optimize Purification: - Refine Extraction pH - Adjust Chromatography - Consider Distillation check_purity->optimize_purification Yes end Pure Product, Optimized Yield check_purity->end No optimize_reaction->start optimize_purification->start

Caption: Troubleshooting and optimization workflow for 2-(sec-Butyl)-1H-imidazole synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
  • BenchChem. (2025). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis.
  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
  • MDPI. (2025).
  • Google Patents. (n.d.). JPH01160969A - Separation method for 2-substituted imidazoles.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
  • BenchChem. (2025). Technical Support Center: 2,5-Dibutyl-1H-imidazole Synthesis.
  • Google Patents. (n.d.). WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • ACS Publications. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
  • Das, T. C., Quadri, S. A. I., & Farooqui, M. (2026). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • RSC Publishing. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of 2,5-dibutyl-1H-imidazole and Commercially Available Imidazoles.
  • BenchChem. (2025).
  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ACS Publications. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development.
  • ElectronicsAndBooks. (n.d.). Synthesis of 2-(a-substituted-amidoalkyl)-imidazoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2020). Recent advances in the synthesis of imidazoles.
  • ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Google Patents. (n.d.). US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture.
  • ResearchGate. (2026). (PDF)
  • Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • The Journal of Organic Chemistry. (n.d.). Facile synthesis of 2-substituted imidazoles.

Sources

Optimization

Technical Support Center: Purification Challenges for Oily Imidazole Compounds

Welcome to the technical support center for the purification of oily imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of oily imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-resinous or viscous liquid materials. The following content moves beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of oily imidazole derivatives.

Q1: My imidazole derivative is a thick, non-crystalline oil. Why is it so difficult to purify by standard column chromatography?

A1: The difficulty in purifying oily imidazole compounds via standard silica gel chromatography stems from several key factors:

  • High Polarity and Basicity: Imidazole derivatives are basic and often highly polar. This leads to strong, sometimes irreversible, interactions with the acidic silanol groups on the surface of silica gel.[1] This interaction can cause significant peak tailing, where the compound slowly bleeds from the column instead of eluting as a sharp band, leading to poor separation from impurities.[1]

  • Co-elution with Polar Impurities: The synthesis of imidazoles can generate polar byproducts or leave polar starting materials unreacted.[2] Due to the strong retention of the oily imidazole product on silica, these polar impurities often co-elute, making separation challenging.

  • Viscosity Issues: The viscous nature of the oil can make sample loading difficult and lead to poor diffusion on the column, resulting in broad peaks and reduced separation efficiency.[3]

Q2: I'm observing significant streaking and tailing of my compound on the TLC plate and during column chromatography. What's happening and how can I fix it?

A2: Streaking and tailing are classic signs of strong analyte-stationary phase interactions.[1] For basic compounds like imidazoles on acidic silica gel, this is a very common issue.[1]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: The most effective solution is to neutralize the acidic silanol groups on the silica.[1] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent can dramatically improve peak shape.[1]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[1] For less polar imidazole derivatives, reverse-phase (C18) chromatography might also be an option.[1]

Q3: My purification yield after column chromatography is very low. Where is my compound going?

A3: Low recovery is a frequent and frustrating problem. Several factors could be at play:

  • Irreversible Adsorption: Your compound may be binding so strongly to the silica gel that it doesn't elute with the chosen solvent system.[1] This can be mitigated by adding a basic modifier to the eluent or switching to an alumina stationary phase.[1]

  • Improper Solvent System: If your eluent is not polar enough, the compound will remain at the top of the column. Conversely, if it's too polar, it may co-elute with impurities.[1] Careful optimization using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound is crucial.[1]

  • Sample Loading Technique: Dissolving your oily sample in a large volume of a strong solvent can cause band broadening and poor separation.[1] It is better to dissolve the sample in a minimal amount of solvent or use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica.[1][4]

Q4: My oily product is thermally sensitive and decomposes during distillation. Are there alternative non-chromatographic purification methods?

A4: Yes, for thermally sensitive oils, several non-chromatographic techniques can be employed:

  • Acid-Base Extraction: This is a powerful technique for separating basic imidazole derivatives from neutral or acidic impurities.[1][5] The oily product is dissolved in an organic solvent and washed with a dilute aqueous acid. The basic imidazole is protonated and moves into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified imidazole is extracted back into an organic solvent.

  • Short Path Distillation: This technique is ideal for purifying thermally sensitive compounds under high vacuum.[6][7] The "short path" refers to the minimal distance the vapor travels from the evaporator to the condenser, which reduces the likelihood of degradation.[6] This method operates at lower temperatures than traditional distillation, preserving the integrity of delicate molecules.[6][7]

  • Crystallization of a Salt: Even if the freebase is an oil, it may form a crystalline salt.[3][8] Reacting the oily imidazole with a suitable acid (e.g., hydrochloric acid, p-toluenesulfonic acid) can induce crystallization. The resulting solid can then be purified by recrystallization and, if needed, the freebase can be regenerated.[8]

II. Troubleshooting Guides

This section provides structured approaches to solving specific purification problems.

Guide 1: Optimizing Flash Chromatography for Oily Imidazoles

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// Nodes start [label="Start: Oily Imidazole Product", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="1. TLC Analysis\n(e.g., EtOAc/Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; tailing_check [label="Observe Tailing/Streaking?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_modifier [label="2. Add Basic Modifier to Eluent\n(0.1-1% Triethylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_tlc [label="3. Re-run TLC", fillcolor="#FBBC05", fontcolor="#202124"]; rf_check [label="Rf ~ 0.2-0.4?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_polarity [label="Adjust Solvent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_prep [label="4. Prepare Column\n(Silica or Alumina)", fillcolor="#F1F3F4", fontcolor="#202124"]; loading [label="5. Sample Loading\n(Dry Loading Preferred)", fillcolor="#F1F3F4", fontcolor="#202124"]; run_column [label="6. Run Flash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect [label="7. Collect & Analyze Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Pure Oily Imidazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; switch_phase [label="Consider Alumina or\nReverse Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> tlc; tlc -> tailing_check; tailing_check -> add_modifier [label="Yes"]; add_modifier -> re_tlc; re_tlc -> rf_check; tailing_check -> rf_check [label="No"]; rf_check -> column_prep [label="Yes"]; rf_check -> adjust_polarity [label="No"]; adjust_polarity -> re_tlc; column_prep -> loading; loading -> run_column; run_column -> collect; collect -> end; add_modifier -> switch_phase [style=dashed, arrowhead=open, label="If tailing persists"]; } enddot Caption: Decision workflow for optimizing flash chromatography.

Problem Possible Cause Solution
Severe Tailing Strong interaction with acidic silica.[1]Add 0.1-1% triethylamine or pyridine to the eluent.[1] If this fails, switch to a neutral or basic alumina stationary phase.[1]
Low Yield Irreversible adsorption or poor elution.[1]Ensure a basic modifier is used. Systematically increase eluent polarity. Use dry loading to prevent band broadening.[1]
Co-elution of Impurities Similar polarity of product and impurities.Optimize the solvent system using TLC for maximum separation. Consider using a different stationary phase (e.g., alumina, C18).
Product is a Dark Tar Potential polymerization or decomposition on silica.[2]Minimize time on the column. Consider alternative methods like acid-base extraction or short path distillation.
Guide 2: Implementing Non-Chromatographic Purification Strategies

dot digraph "Non_Chromatographic_Purification" { graph [rankdir="TB", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Crude Oily Product", fillcolor="#F1F3F4", fontcolor="#202124"]; thermal_check [label="Thermally Stable?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; short_path [label="Short Path Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_base_check [label="Product Stable to Acid/Base?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid_base [label="Acid-Base Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; crystallization_check [label="Can it form a Salt?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; salt_formation [label="Salt Formation & Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; alternative [label="Consider Supercritical\nFluid Chromatography (SFC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> thermal_check; thermal_check -> short_path [label="No"]; thermal_check -> acid_base_check [label="Yes"]; short_path -> end; acid_base_check -> acid_base [label="Yes"]; acid_base -> end; acid_base_check -> crystallization_check [label="No"]; crystallization_check -> salt_formation [label="Yes"]; salt_formation -> end; crystallization_check -> alternative [label="No"]; } enddot Caption: Decision tree for selecting a non-chromatographic method.

Technique Best For Key Considerations
Acid-Base Extraction Removing neutral or acidic impurities from basic imidazoles.[1]Product must be stable to pH changes.[1] Can be highly effective for significant cleanup before a final polishing step.
Short Path Distillation Thermally sensitive, high-boiling point oils.[6][7]Requires specialized equipment. Excellent for removing non-volatile impurities.
Salt Crystallization Oily freebases that can form stable, crystalline salts.[3]Requires screening of different acids and solvents to find suitable crystallization conditions.[8]
Supercritical Fluid Chromatography (SFC) A wide range of polar compounds, offering fast separations.[9][10][11]Uses supercritical CO2 with polar co-solvents.[12] Can be a powerful alternative to HPLC for polar molecules.[13]

III. Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude oily imidazole (1.0 eq) in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake vigorously and allow the layers to separate. Drain the aqueous layer into a clean flask. Repeat the acidic wash 2-3 times, combining the aqueous extracts.[5]

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 10M NaOH, solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).

  • Product Extraction: Extract the basified aqueous layer with several portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oily imidazole.

Protocol 2: Dry Loading for Flash Chromatography
  • Adsorption: Dissolve the crude oily product in a minimal amount of a volatile solvent (e.g., dichloromethane, methanol).

  • Add Silica: To this solution, add a small amount of silica gel (typically 1-2 times the mass of the crude product).

  • Evaporation: Thoroughly mix the slurry and remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[1]

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the prepared chromatography column.

  • Elution: Gently add the eluent and proceed with the flash chromatography as usual.

IV. Advanced & Alternative Purification Strategies

Supercritical Fluid Chromatography (SFC)

For particularly challenging separations of polar, oily imidazoles, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to traditional HPLC. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[10][11]

  • Principle: While pure CO₂ is non-polar, its elution strength and polarity can be tuned by adding polar organic modifiers like methanol.[9][12] This allows for the effective separation of a wide range of polar compounds.[12]

  • Advantages: SFC offers several benefits:

    • High Efficiency & Speed: The low viscosity of the supercritical fluid mobile phase allows for high flow rates and rapid separations.[12][13]

    • Reduced Solvent Consumption: Primarily using CO₂ makes SFC a greener alternative to normal and reverse-phase HPLC.[13]

    • Unique Selectivity: SFC can often provide different selectivity compared to HPLC, potentially resolving impurities that are difficult to separate otherwise.

Ionic Liquid-Based Extractions

Some oily imidazoles fall into the category of Ionic Liquids (ILs), which are salts with melting points below 100 °C.[14] Their negligible vapor pressure makes purification by conventional distillation impossible.[15] For these compounds, liquid-liquid extraction techniques are often employed.[14][16]

  • Hydrophilic vs. Hydrophobic ILs: The purification strategy depends heavily on the IL's miscibility with water.

    • For hydrophobic ILs , hydrophilic products or impurities can be removed by washing with water.[16]

    • For hydrophilic ILs , an aqueous two-phase system can be created, often by adding a salt (salting-out effect), to facilitate extraction.[14][16]

V. Data Summary

Table 1: Comparison of Common Purification Techniques for Oily Imidazoles
Method Typical Purity Typical Yield Key Advantage Primary Limitation
Flash Chromatography (Silica) 85-98%50-90%Widely accessible, good for moderate polarity differences.Prone to tailing and low recovery for very basic compounds.[1]
Flash Chromatography (Alumina) 90-99%60-95%Excellent for basic compounds, reduces tailing.[1]Less versatile than silica for a wide range of functional groups.
Acid-Base Extraction >90%70-95%Highly efficient for removing non-basic impurities.[1]Compound must be stable to significant pH changes.[1]
Short Path Distillation >98%60-90%Ideal for thermally sensitive, high-boiling compounds.[6][7]Requires specialized high-vacuum equipment.
Salt Crystallization >99%40-80%Can yield very high purity material from an oil.[3]Finding suitable crystallization conditions can be trial-and-error.
Supercritical Fluid Chromatography (SFC) >99%70-95%Fast, efficient, and suitable for a broad polarity range.[10]Requires specialized instrumentation.

References

  • Proteios Technology. (2025, March 12). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity.
  • Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Nantong Sanjing Chemglass Co., Ltd. (2025, November 12). Exploring the Benefits of Short Path Molecular Distillation for Essential Oil Purification.
  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives.
  • extraktLAB. (2025, July 15). Short Path Distillation: Everything You Should Know.
  • LCGC International. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • AVAC Industries. Short Path Distillation Techniques for Purification.
  • Dakenchem. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Wang, J., et al. (n.d.). Recovery and purification of ionic liquids from solutions: a review. PMC.
  • Centritherm. Short Path to Premium Quality Oils.
  • Greatwall Process and Control. Short Path Molecular Distillation Equipment For Fish Oil Concentration.
  • Chromatography Today. How Good is SFC for Polar Analytes?.
  • Teledyne Labs. What is Supercritical Fluid Chromatography.
  • Royal Society of Chemistry. (n.d.). CHAPTER 8: Ionic Liquids as Efficient Tools for the Purification of Biomolecules and Bioproducts from Natural Sources.
  • AWS. S1 Supporting Information Direct C−N Coupling of Imidazoles with Aromatic and Benzylic Compounds via Electrooxidative C−H Fu.
  • Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography.
  • Benchchem. Technical Support Center: Post-Silylation Imidazole Removal.
  • ResearchGate. (2015, March 15). What is a best way to purify a viscous organic liquid product other than column chromatography?.
  • Longdom Publishing. Development of Supercritical Fluid Chromatography Techniques.
  • SOCAR Proceedings. (2024, March 14). ionic liquid extraction as an effective alternative.
  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography.
  • Google Patents. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
  • He, Y., et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • ACS Omega. (2017, September 6). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold.
  • Google Patents. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Khoo, Y.S., et al. (2024, February 27). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology.
  • Google Patents. CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.
  • Google Patents. US6177575B1 - Process for manufacture of imidazoles.
  • ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?.
  • Yu, X., et al. (2023, October 23). Imidazole Ionic Liquid (IL)-Mediated Protein Crystallization: Effect of Alkyl Chain Length and Concentration of ILs. figshare.
  • Flash-Chromatographie. Purification of Imidazole using PF-15SIHP-F0040.
  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Benchchem. issues with imidazole buffer preparation and pH adjustment.
  • ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
  • Benchchem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Danheiser, R. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology.
  • PMC. (2024, April 30). Preparation of imidazole-modified paper membrane for selective extraction of gallic acid and its structural and functional analogues from Pomegranate Peel.
  • Google Patents. EP0024533B1 - Isolation of imidazoles from their aqueous solutions.
  • ResearchGate. 1-Alkyl-2-(arylazo)imidazoles: Unique Combination of Photochromic and Liquid Crystal Properties.
  • Thermo Fisher Scientific. Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

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Troubleshooting

Technical Support Center: 2-(sec-Butyl)-1H-imidazole

Welcome to the Technical Support Center for 2-(sec-Butyl)-1H-imidazole. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(sec-Butyl)-1H-imidazole. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the stability of 2-(sec-Butyl)-1H-imidazole. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during its handling and use in experimental settings.

Introduction to Stability Considerations

2-(sec-Butyl)-1H-imidazole, a substituted imidazole, is a versatile building block in medicinal chemistry and materials science. However, like many heterocyclic compounds, its stability can be influenced by environmental factors, potentially impacting experimental outcomes and product purity. The imidazole ring, while aromatic, possesses reactive sites susceptible to degradation. The presence of the electron-donating sec-butyl group at the C2 position can further influence its reactivity and stability profile. This guide provides insights into potential stability issues and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(sec-Butyl)-1H-imidazole?

A1: The primary stability concerns for 2-(sec-Butyl)-1H-imidazole revolve around its susceptibility to:

  • Oxidative Degradation: The imidazole ring is electron-rich, and this electron density is further increased by the alkyl substituent, making it prone to oxidation.[1] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV radiation, which can lead to the formation of reactive species and subsequent degradation.

  • Thermal Stress: While many alkylimidazoles exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[1]

  • Extreme pH Conditions: The imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom, making its stability pH-dependent. Strong acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

Q2: My sample of 2-(sec-Butyl)-1H-imidazole has developed a yellow or brown color upon storage. What is the likely cause?

A2: Discoloration, typically to yellow or brown, is a common indicator of degradation in imidazole derivatives. The most probable cause is oxidative degradation . The electron-rich imidazole ring can react with atmospheric oxygen, especially in the presence of light or trace metal impurities, to form colored byproducts. To mitigate this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass vial, and at a reduced temperature.

Q3: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing 2-(sec-Butyl)-1H-imidazole. Could this be due to degradation?

A3: Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indication of degradation. These could be isomers or degradation products. Based on the known reactivity of the imidazole ring, potential degradation products could arise from:

  • Oxidation: Leading to the formation of 2-(sec-Butyl)-1,3-dihydro-2H-imidazol-2-one or other ring-opened byproducts.

  • Photodegradation: Which can result in a complex mixture of products due to radical-mediated pathways.

  • Reactions with other components in your mixture: 2-(sec-Butyl)-1H-imidazole is a nucleophile and a base, and may react with electrophilic reagents or acids in your reaction mixture.

To confirm if the new peaks are degradation products, you can perform a forced degradation study on your starting material (see Protocol 1) and compare the resulting chromatograms.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Discoloration of Solid or Solution (Yellowing/Browning) Oxidative degradation from exposure to air and/or light.Store the compound under an inert atmosphere (N₂ or Ar) in an amber vial at a low temperature (2-8 °C). For solutions, use deoxygenated solvents and prepare them fresh before use.
Appearance of New Peaks in HPLC/GC-MS Analysis Degradation of the compound due to thermal stress, oxidation, or reaction with other components.Verify the purity of the starting material before use. Run a control reaction in the dark and under an inert atmosphere. Consider performing a forced degradation study to identify potential degradation products.
Low or Inconsistent Assay Results Degradation of the compound during storage or the experimental procedure.Re-evaluate storage conditions. Minimize exposure to heat, light, and oxygen during experiments. Use freshly prepared solutions.
Poor Solubility After Storage Formation of less soluble degradation products or polymers.Purify the compound before use, for example, by column chromatography. Ensure the compound is stored in a dry environment to prevent moisture-mediated degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of 2-(sec-Butyl)-1H-imidazole under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(sec-Butyl)-1H-imidazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate one sample at room temperature and another at 60 °C for 24 hours.

    • Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate one sample at room temperature and another at 60 °C for 24 hours.

    • Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 70 °C for 48 hours.

    • Solution State: Incubate a sample of the stock solution at 70 °C for 48 hours.

  • Photodegradation:

    • Expose a sample of the stock solution in a transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5]

    • Simultaneously, keep a control sample in the dark at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Compare the chromatograms to identify and quantify any degradation products.

Protocol 2: Purification of 2-(sec-Butyl)-1H-imidazole

If degradation is suspected or if the compound has been stored for an extended period, purification may be necessary.

1. Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.

  • Procedure:

    • Dissolve the crude or degraded material in a minimum amount of dichloromethane or the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Acid-Base Extraction:

  • This method is effective for separating the basic imidazole from non-basic impurities.

  • Procedure:

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the imidazole.

    • Extract the free imidazole back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

degradation_pathway A 2-(sec-Butyl)-1H-imidazole B Oxidative Stress (O2, H2O2) A->B C Photolytic Stress (UV/Vis Light) A->C D Thermal Stress (Heat) A->D E Hydrolytic Stress (Acid/Base) A->E F Oxidized Products (e.g., Imidazolone derivatives, ring-opened products) B->F G Complex Mixture of Photoproducts C->G H Decomposition Products D->H I Hydrolytic Products (Potential ring opening) E->I experimental_workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Troubleshooting and Resolution cluster_3 Confirmation A Unexpected experimental results (e.g., low yield, side products) C Check purity of starting material (HPLC, NMR, GC-MS) A->C B Visual signs of degradation (e.g., color change) D Review storage and handling conditions B->D E Perform forced degradation study (Protocol 1) C->E G Optimize experimental conditions (inert atmosphere, protect from light) D->G F Purify compound if necessary (Protocol 2) E->F H Re-run experiment with purified material and optimized conditions F->H G->H I Confirm product structure and purity H->I

Caption: Logical workflow for troubleshooting stability issues.

References

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of 2-(sec-Butyl)-1H-imidazole: A Comparative Guide to Spectroscopic Elucidation

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and developmental success. For heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and developmental success. For heterocyclic compounds such as 2-(sec-Butyl)-1H-imidazole, a molecule with potential applications stemming from the versatile imidazole scaffold, precise structural determination is paramount. This guide provides an in-depth comparison of analytical techniques, supported by predictive data and established principles, to definitively confirm the substitution pattern of the sec-butyl group on the imidazole ring. We will explore how a multi-faceted spectroscopic approach not only identifies the correct isomer but also provides a self-validating system of evidence, crucial for advancing research and development.

The Challenge: Distinguishing Isomers

The primary challenge in confirming the structure of 2-(sec-Butyl)-1H-imidazole lies in differentiating it from its constitutional isomers, namely 4-(sec-Butyl)-1H-imidazole and 5-(sec-Butyl)-1H-imidazole. While all three share the same molecular formula and mass, the position of the alkyl substituent dramatically influences the electronic environment and, consequently, their spectroscopic signatures. This guide will focus on creating a detailed, predicted spectroscopic profile for the target molecule and contrasting it with the expected data for its isomers.

Analytical Workflow for Structural Confirmation

A robust approach to structural elucidation relies on the convergence of data from multiple, independent analytical techniques. The workflow presented here is designed to provide orthogonal data points, leading to a high-confidence structural assignment.

G cluster_synthesis Putative Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 2-(sec-Butyl)-1H-imidazole NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS IR Infrared Spectroscopy (FT-IR) Synthesis->IR Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the structural confirmation of 2-(sec-Butyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectrum of 2-(sec-Butyl)-1H-imidazole

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-(sec-Butyl)-1H-imidazole, we can predict the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~10-12br s1HN-HThe N-H proton of the imidazole ring is expected to be a broad singlet due to tautomerism and exchange with residual water. Its chemical shift can be highly variable depending on the solvent and concentration.
~7.0s2HH4, H5In 2-substituted imidazoles, the C4 and C5 protons are chemically equivalent due to rapid tautomerization, resulting in a single signal. This is a key distinguishing feature from 4- or 5-substituted isomers, which would show two distinct signals for the imidazole ring protons.[2][3]
~3.0sextet1HCH (sec-butyl)This methine proton is coupled to the adjacent methyl and methylene protons of the sec-butyl group (3+2=5 neighboring protons), resulting in a sextet. Its downfield shift is due to the direct attachment to the electron-withdrawing imidazole ring.[4]
~1.7m2HCH₂ (sec-butyl)The diastereotopic methylene protons will appear as a complex multiplet due to coupling with the methine and terminal methyl protons.
~1.3d3HCH₃ (sec-butyl)This methyl group is coupled to the methine proton, resulting in a doublet.
~0.9t3HCH₃ (sec-butyl)The terminal methyl group is coupled to the methylene protons, resulting in a triplet.
Predicted ¹³C NMR Spectrum of 2-(sec-Butyl)-1H-imidazole

The carbon-13 NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~150C2The C2 carbon, being directly bonded to two nitrogen atoms, is the most deshielded carbon of the imidazole ring.[5] Its chemical shift is highly characteristic of 2-substituted imidazoles.
~120C4, C5Similar to the protons, the C4 and C5 carbons are equivalent due to tautomerism and will show a single resonance. In 4- or 5-substituted isomers, two distinct signals would be observed for the imidazole ring carbons.[6]
~35CH (sec-butyl)The methine carbon of the sec-butyl group.
~30CH₂ (sec-butyl)The methylene carbon of the sec-butyl group.
~20CH₃ (sec-butyl)The methyl carbon adjacent to the methine.
~12CH₃ (sec-butyl)The terminal methyl carbon.
Advanced NMR Techniques for Unambiguous Confirmation

To further solidify the structural assignment, two-dimensional (2D) NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. A key correlation for 2-(sec-Butyl)-1H-imidazole would be between the methine proton of the sec-butyl group and the C2 carbon of the imidazole ring.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the sec-butyl group, confirming its spin system.

G cluster_imidazole Imidazole Ring cluster_secbutyl sec-Butyl Group C2 C2 C4_5 C4/C5 H4_5 H4/H5 H4_5->C2 HMBC H4_5->C4_5 HSQC NH N-H CH CH CH->C2 HMBC CH2 CH2 CH->CH2 COSY CH3_d CH3 (d) CH->CH3_d COSY CH3_t CH3 (t) CH2->CH3_t COSY

Caption: Key 2D NMR correlations for confirming 2-(sec-Butyl)-1H-imidazole.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Analyze the chemical shifts, multiplicities, integrations, and correlations to assign the structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum of 2-(sec-Butyl)-1H-imidazole

For 2-(sec-Butyl)-1H-imidazole (C₇H₁₂N₂), the expected molecular weight is approximately 124.10 g/mol .

m/zPredicted FragmentRationale
124[M]⁺The molecular ion peak, confirming the molecular formula.
109[M - CH₃]⁺Loss of a methyl radical from the sec-butyl group.
95[M - C₂H₅]⁺Loss of an ethyl radical from the sec-butyl group, a characteristic fragmentation of sec-butyl moieties.[7]
81[M - C₃H₇]⁺Loss of a propyl radical.
68[C₃H₄N₂]⁺Loss of the entire sec-butyl group, leaving the imidazole ring cation.

The fragmentation pattern, particularly the loss of methyl and ethyl radicals, is indicative of a butyl isomer and helps to confirm the presence of the sec-butyl group.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to confirm the elemental composition.

  • Fragmentation Analysis: If using a tandem mass spectrometer (MS/MS), induce fragmentation of the molecular ion to observe the characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands for 2-(sec-Butyl)-1H-imidazole
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2800 (broad)N-H stretchImidazole N-H
3150-3100C-H stretchImidazole C-H
2960-2850C-H stretchAlkyl C-H (sec-butyl)
~1670C=N stretchImidazole ring
~1580C=C stretchImidazole ring
1465-1450C-H bendAlkyl CH₂ and CH₃

The presence of a broad N-H stretch, along with the characteristic imidazole ring vibrations and the aliphatic C-H stretches of the sec-butyl group, would be consistent with the proposed structure.[8][9][10]

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Alternative Techniques: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof. It yields a three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision. While powerful, this technique is contingent on the ability to grow high-quality single crystals, which can be a significant challenge.

Conclusion: A Weight-of-Evidence Approach

The structural confirmation of 2-(sec-Butyl)-1H-imidazole is best achieved through a synergistic application of multiple spectroscopic techniques. The characteristic singlet for the H4 and H5 protons in the ¹H NMR spectrum, coupled with the single resonance for C4 and C5 in the ¹³C NMR spectrum, provides strong evidence for the 2-substitution pattern. This is further corroborated by key HMBC correlations. Mass spectrometry confirms the molecular weight and expected fragmentation of the sec-butyl group, while IR spectroscopy verifies the presence of the key functional groups. By comparing the experimental data with the predicted values and considering the expected differences for other isomers, a confident and robust structural assignment can be made. This methodical and multi-pronged approach exemplifies the principles of scientific integrity and is essential for the progression of any research involving novel chemical entities.

References

  • Journal of the Chemical Society C: Organic. (1967). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. RSC Publishing.
  • Arslan, H., et al. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
  • BenchChem. (2025). Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide. BenchChem.
  • Doc Brown's Chemistry. (2026). C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 2-iodobutane. Doc Brown's Chemistry.
  • El-Gohary, A., & Shaaban, M. (2016). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
  • Gümüş, M., et al. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. PMC.
  • Lopes, J., et al. (2018). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in...
  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • Doc Brown's Chemistry. (2026). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • Unknown. (n.d.).
  • SpectraBase. (n.d.). 2-O-SEC.-BUTYL-1,3,2-DIOXAPHOSPHOLANE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • ChemicalBook. (n.d.). SEC-BUTYL ETHER(6863-58-7) 13C NMR spectrum. ChemicalBook.
  • Aubry, A., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. PubMed.
  • ChemicalBook. (n.d.). SEC-BUTYLBENZENE(135-98-8) 13C NMR spectrum. ChemicalBook.
  • Hatzis, A., et al. (2022).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Chemistry LibreTexts. (2023).
  • Hachuła, B., et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. PubMed.
  • Unknown. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Bacsa, J., et al. (2017). (IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr.
  • Smith, R. (n.d.). hil1_sln.html.
  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry.
  • ChemicalBook. (n.d.). SEC-BUTYLBENZENE(135-98-8) 1H NMR spectrum. ChemicalBook.
  • WebSpectra. (n.d.). IR Absorption Table. WebSpectra.
  • Clark, J. (n.d.).
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512-7515.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry.
  • Oregon State University. (2022). 1H NMR Chemical Shifts.
  • Chen, X., et al. (2018). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
  • Unknown. (n.d.).
  • Biological Magnetic Resonance Bank. (n.d.).
  • UCLA Chemistry. (n.d.). IR Chart. UCLA Chemistry.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • The Royal Society of Chemistry. (n.d.). Prediction of 1H NMR Chemical Shifts for Ionic Liquids. The Royal Society of Chemistry.
  • MDPI. (2020).
  • Hesse, M., et al. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry.

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Comparative

Comparative Analysis of 2-Alkyl-Imidazole Synthesis Methods: A Technical Guide

As a Senior Application Scientist, I approach the synthesis of the 2-alkyl-imidazole scaffold not merely as a sequence of reagent additions, but as a dynamic interplay of thermodynamics, orbital electronics, and kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis of the 2-alkyl-imidazole scaffold not merely as a sequence of reagent additions, but as a dynamic interplay of thermodynamics, orbital electronics, and kinetic control. The 2-substituted imidazole nucleus is a privileged pharmacophore, serving as the structural cornerstone for numerous therapeutics, including p38α MAP kinase inhibitors and AT1 receptor antagonists like Losartan[1].

However, constructing this scaffold with high regioselectivity and scalability presents significant chemical challenges. The amphoteric nature of the imidazole ring, coupled with the competing nucleophilicity of its nitrogen atoms, demands precise methodological selection. This guide provides an objective, data-driven comparative analysis of the three most robust synthetic pathways for 2-alkyl-imidazoles, complete with mechanistic causality and self-validating experimental protocols.

Mechanistic Evaluation of Core Synthetic Pathways

To select the optimal synthetic route, researchers must understand the chemical logic governing each transformation. We evaluate three distinct methodologies:

Method A: The Modified Radziszewski Condensation

The classical Debus-Radziszewski synthesis has been modernized to accommodate aliphatic aldehydes. By condensing glyoxal (often stabilized as a bisulfite adduct) with an alkyl aldehyde and an ammonium salt, the imidazole ring is constructed de novo. Causality: The reaction proceeds via a transient diimine intermediate. The alkyl aldehyde provides the C2 carbon of the resulting imidazole. Maintaining a strictly neutral pH (6–8) is critical; it balances the electrophilicity of the carbonyls with the nucleophilicity of the ammonia source, preventing competitive Cannizzaro-type degradation of the aldehyde.

Method B: Directed C-H Lithiation & Alkylation

Direct functionalization of the pre-formed imidazole core relies on exploiting pKa differentials. The C2 proton of an imidazole is relatively acidic (pKa ~33), but the N-H proton is far more acidic (pKa ~14). Causality: To prevent N-alkylation, the N1 position must first be protected (e.g., with a SEM or Trityl group). Once protected, treatment with a strong base like n-butyllithium at cryogenic temperatures (-78 °C) kinetically favors deprotonation at C2 due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms[2]. This generates a highly reactive 2-lithio nucleophile capable of attacking sterically hindered alkyl halides[3].

Method C: Oxidative Ring-Opening of 2-Alkylbenzimidazoles

For applications requiring highly functionalized backbones (such as 4,5-dicarboxylic acids), the oxidative degradation of 2-alkylbenzimidazoles is unparalleled[4]. Causality: The fused benzene ring in a benzimidazole is significantly more electron-rich than the electron-deficient imidazole core. When subjected to harsh oxidative conditions (H₂O₂ in concentrated H₂SO₄), the benzene ring is selectively cleaved. The rigid benzimidazole starting material dictates absolute regiocontrol, bypassing the isomeric mixtures often seen in direct alkylation[4].

Pathway N1 1H-Imidazole (Starting Material) N2 N-Protected Imidazole (e.g., SEM-Cl) N1->N2 Protection (Base, R-X) N3 C2-Lithiated Species (Active Nucleophile) N2->N3 Lithiation (n-BuLi, -78°C) N4 2-Alkyl-N-Protected Imidazole N3->N4 Alkylation (R'-Br) N5 2-Alkyl-1H-Imidazole (Target) N4->N5 Deprotection (Acid/Heat)

Caption: Workflow of Directed C-H Lithiation for 2-Alkyl-Imidazole Synthesis.

Quantitative Performance & Comparative Data

The following table synthesizes empirical data to guide method selection based on project constraints:

ParameterMethod A: Radziszewski CondensationMethod B: Directed C-H LithiationMethod C: Oxidative Ring-Opening
Primary Reagents Glyoxal, Alkyl Aldehyde, NH₄OAcN-Protected Imidazole, n-BuLi, Alkyl Halide2-Alkylbenzimidazole, H₂O₂, H₂SO₄
Typical Yield 40% – 65%70% – 90%50% – 75%
Regioselectivity Absolute (De Novo Synthesis)High (Dependent on protecting group)Absolute (Template-driven)
Scalability Excellent (Industrial standard)Poor (Requires cryogenic conditions)Moderate (Exothermic hazard control)
Substrate Scope Primary/Secondary alkyl chainsHighly sterically hindered alkylsBroad (Tolerates most alkyl chains)
Cost Efficiency Very HighLow (Expensive organometallics)Moderate
Best Use Case Large-scale API manufacturingComplex drug discovery analogsSynthesizing 4,5-dicarboxylic derivatives

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes embedded Quality Control (QC) checkpoints to verify mechanistic success before proceeding to the next step.

Protocol A: Synthesis of 2-Ethylimidazole via Modified Radziszewski Condensation

Adapted from industrial condensation standards,[1].

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve glyoxal bisulfite adduct (0.4 mol) and ammonium bicarbonate (1.2 mol) in 200 mL of an aqueous methanol mixture (1:1 v/v).

  • Aldehyde Addition: Purge the system with nitrogen. Slowly add propanal (0.4 mol) dropwise at room temperature.

  • Thermal Cyclization: Gradually heat the mixture to 50 °C for 6 hours, then increase to reflux (80 °C) for an additional 12 hours.

  • Self-Validation Checkpoint: pH Monitoring. Throughout the 50 °C heating phase, extract a 1 mL aliquot and test the pH. It must remain strictly between 6.0 and 8.0. A pH drop indicates insufficient ammonium buffering (stalling diimine formation), while pH > 8.0 will trigger the Cannizzaro degradation of propanal. Adjust with aqueous NH₃ or dilute HCl if necessary.

  • Isolation: Cool to room temperature, extract with ethyl acetate (3 x 100 mL), dry over anhydrous MgSO₄, and purify via vacuum distillation (135°-155° C under 0.02 mmHg) to yield the pure 2-ethylimidazole.

Protocol B: Synthesis of 2-Butylimidazole via Directed C-H Lithiation

Optimized for high-value, sterically demanding substitutions[2].

  • Protection: React 1H-imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH in DMF to yield 1-SEM-imidazole. Purify via flash chromatography.

  • Cryogenic Lithiation: Dissolve 1-SEM-imidazole (10 mmol) in anhydrous THF (50 mL) under a strict Argon atmosphere. Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (11 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 45 minutes.

  • Self-Validation Checkpoint: Deuterium Quench. Extract a 0.1 mL aliquot of the reaction mixture and immediately quench it in 0.5 mL of D₂O. Analyze the organic layer via ¹H-NMR. You must observe >95% disappearance of the C2-proton signal (typically a sharp singlet around δ 7.6 ppm). If the signal persists, the lithiation has failed due to moisture contamination or degraded n-BuLi[2].

  • Alkylation & Deprotection: Add 1-bromobutane (12 mmol) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature overnight. Quench with saturated NH₄Cl, extract, and subsequently remove the SEM group by refluxing in 2 M HCl for 4 hours.

Protocol C: Synthesis of 2-Propylimidazole-4,5-dicarboxylic acid via Oxidative Cleavage

Utilizing the robust oxidative degradation of benzimidazoles[4].

  • Acidic Solvation: In a three-necked flask equipped with a dropping funnel and thermometer, dissolve 2-propylbenzimidazole (50 mmol) in concentrated H₂SO₄ to achieve a 1 M concentration. Cool to 0–5 °C in an ice-water bath.

  • Oxidative Cleavage: Slowly add 30% aqueous H₂O₂ (550 mmol, 11 eq.) dropwise.

  • Self-Validation Checkpoint: Thermal & Colorimetric Shift. During the H₂O₂ addition, the internal temperature must not exceed 10 °C to prevent runaway peroxide decomposition. Upon completion of the addition, slowly warm the mixture to 120 °C. A successful oxidative cleavage of the benzene ring is visually validated by a distinct color shift from a dark, opaque solution to a transparent pale yellow[4].

  • Workup: Maintain at 120 °C for 12 hours. Cool to room temperature, pour over crushed ice, and isolate the precipitating 2-propyl-imidazole-4,5-dicarboxylic acid via vacuum filtration[4].

Strategic Decision Matrix

To streamline the selection process for drug development professionals, the following logical matrix dictates the optimal synthetic route based on structural and operational constraints.

DecisionMatrix Start Target: 2-Alkyl-Imidazole Scaffold Q1 Is the desired alkyl group highly sterically hindered? Start->Q1 Q2 Is industrial-scale production required? Q1->Q2 No (e.g., methyl, ethyl) M1 Method B: Directed C-H Lithiation Q1->M1 Yes (e.g., tert-butyl) M2 Method A: Radziszewski Condensation Q2->M2 Yes (Cost-sensitive) M3 Method C: Oxidative Ring-Opening Q2->M3 No (Requires 4,5-dicarboxylic acid functionality)

Caption: Strategic decision matrix for selecting the optimal 2-alkyl-imidazole synthesis method.

References

  • Kirk, K. L. "Facile synthesis of 2-substituted imidazoles." The Journal of Organic Chemistry (1978). URL:[Link]

  • Koeberle, D. et al. "From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors." Molecules (2017). URL:[Link]

  • US Patent 4074054A. "Imidazoles and 2-alkyl imidazoles and method for their manufacture." Google Patents (1978).

Sources

Validation

A Comparative Evaluation of 2-(sec-Butyl)-1H-imidazole as a Potential Angiotensin-Converting Enzyme (ACE) Inhibitor

A Technical Guide for Researchers in Drug Discovery and Development This guide provides a comprehensive comparative analysis of the novel compound 2-(sec-Butyl)-1H-imidazole against established Angiotensin-Converting Enz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of the novel compound 2-(sec-Butyl)-1H-imidazole against established Angiotensin-Converting Enzyme (ACE) inhibitors. As the prevalence of hypertension and other cardiovascular diseases continues to rise, the exploration of new, effective, and safe ACE inhibitors remains a critical area of research. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of novel chemical entities in this therapeutic class.

Introduction: The Critical Role of ACE Inhibition in Cardiovascular Health

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial regulator of blood pressure and cardiovascular homeostasis.[1][2] A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[4][5][6]

ACE inhibitors are a class of drugs that competitively block the active site of ACE, thereby reducing the production of angiotensin II.[7] This leads to vasodilation, reduced aldosterone levels, and a subsequent decrease in blood pressure.[2][3][4] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][2] By inhibiting ACE, these drugs also potentiate the effects of bradykinin, further contributing to their antihypertensive action.[2][8] Clinically, ACE inhibitors are widely prescribed for the management of hypertension, heart failure, and the prevention of kidney complications in diabetic patients.[4][5]

The discovery of captopril, the first orally active ACE inhibitor, was a landmark in cardiovascular medicine, inspired by peptides found in the venom of the Brazilian viper, Bothrops jararaca.[9][10] Since then, numerous other ACE inhibitors, such as lisinopril and enalapril, have been developed, each with distinct pharmacokinetic profiles.[11][12] The ongoing search for novel ACE inhibitors is driven by the need for compounds with improved efficacy, safety profiles, and potentially different mechanisms of interaction with the enzyme.

This guide focuses on the comparative study of 2-(sec-Butyl)-1H-imidazole, a heterocyclic compound belonging to a class that has shown promise in modulating the RAAS.[13][14][15] We will outline the methodologies for a head-to-head comparison with the well-established ACE inhibitors, captopril and lisinopril.

Compound Profiles

Investigational Compound: 2-(sec-Butyl)-1H-imidazole
  • Structure:

  • Chemical Class: Imidazole derivative. Imidazole-containing compounds have demonstrated a wide range of biological activities, including antihypertensive effects.[16][17] Recent studies have highlighted N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors.[14][15]

  • Hypothesized Mechanism of Action: Based on the activity of structurally related compounds, 2-(sec-Butyl)-1H-imidazole is hypothesized to act as a competitive inhibitor of the angiotensin-converting enzyme.

Reference Compounds: Established ACE Inhibitors

For a robust comparative analysis, two well-characterized ACE inhibitors will be used as positive controls:

  • Captopril: The first-in-class oral ACE inhibitor, notable for its sulfhydryl group which is crucial for its binding to the zinc ion in the active site of ACE.[9][18] It has a relatively short half-life, requiring multiple daily doses.[9][12]

  • Lisinopril: A dicarboxylate-containing ACE inhibitor that is not a prodrug and is excreted unchanged in the urine.[5][19] It has a long half-life, allowing for once-daily dosing, which can improve patient compliance.[5][11]

In Vitro Comparative Assessment of ACE Inhibitory Activity

The initial phase of comparison involves in vitro assays to determine the direct inhibitory effect of 2-(sec-Butyl)-1H-imidazole on ACE and to quantify its potency relative to the reference compounds.

Principle of the In Vitro ACE Inhibition Assay

The most common in vitro assays for ACE inhibition are based on the spectrophotometric measurement of a product formed from the enzymatic cleavage of a synthetic substrate.[20][21] A widely used substrate is hippuryl-histidyl-leucine (HHL), which is hydrolyzed by ACE to hippuric acid (HA) and the dipeptide histidyl-leucine.[21][22] The amount of hippuric acid produced is directly proportional to the ACE activity. In the presence of an inhibitor, the rate of hippuric acid formation is reduced.

Experimental Workflow for In Vitro ACE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare solutions of: - 2-(sec-Butyl)-1H-imidazole - Captopril (Positive Control) - Lisinopril (Positive Control) - Assay Buffer A1 Pre-incubate test compounds and controls with ACE solution P1->A1 P2 Prepare ACE enzyme solution (e.g., from rabbit lung) P2->A1 P3 Prepare HHL substrate solution A2 Initiate reaction by adding HHL substrate P3->A2 A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop reaction (e.g., with HCl) A3->A4 D1 Extract Hippuric Acid (e.g., with ethyl acetate) A4->D1 D2 Measure absorbance at 228 nm D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 values D3->D4

Caption: Workflow for the in vitro ACE inhibition assay.

Detailed Protocol for In Vitro ACE Inhibition Assay

Materials:

  • 2-(sec-Butyl)-1H-imidazole

  • Captopril (Sigma-Aldrich)

  • Lisinopril (Sigma-Aldrich)

  • Angiotensin-Converting Enzyme (from rabbit lung, Sigma-Aldrich)

  • Hippuryl-L-histidyl-L-leucine (HHL) (Sigma-Aldrich)

  • Boric acid buffer (pH 8.3) containing NaCl

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • 96-well UV microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of 2-(sec-Butyl)-1H-imidazole, captopril, and lisinopril in an appropriate solvent (e.g., DMSO, followed by serial dilutions in assay buffer).

    • Prepare a working solution of ACE in the assay buffer.

    • Prepare a solution of HHL in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the test compound or control solution at various concentrations.

    • Add 20 µL of the ACE enzyme solution to each well (except for the blank).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 40 µL of the HHL substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

  • Quantification of Hippuric Acid:

    • Add 500 µL of ethyl acetate to each well, mix vigorously, and centrifuge to separate the layers.

    • Transfer 200 µL of the upper ethyl acetate layer to a new UV-transparent 96-well plate.

    • Evaporate the ethyl acetate.

    • Reconstitute the dried hippuric acid in 200 µL of deionized water.

    • Measure the absorbance at 228 nm using a microplate reader.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative In Vitro ACE Inhibitory Activity
CompoundIC50 (µM)
2-(sec-Butyl)-1H-imidazoleExperimental Value
CaptoprilExperimental Value
LisinoprilExperimental Value

In Vivo Evaluation of Antihypertensive Activity

Following promising in vitro results, the next critical step is to assess the antihypertensive efficacy of 2-(sec-Butyl)-1H-imidazole in a relevant animal model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHRs)

Spontaneously Hypertensive Rats (SHRs) are a widely accepted and utilized preclinical model for studying essential hypertension, as they develop hypertension without any known external cause.[23] This model allows for the evaluation of the blood pressure-lowering effects of novel compounds over time.

Experimental Design for In Vivo Antihypertensive Study

G cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis S1 Acclimatize SHRs and establish baseline blood pressure S2 Randomly assign rats to treatment groups: - Vehicle Control - 2-(sec-Butyl)-1H-imidazole (different doses) - Captopril (Positive Control) - Lisinopril (Positive Control) S1->S2 T1 Administer single oral dose of test compounds or vehicle S2->T1 T2 Measure systolic blood pressure (SBP) at regular intervals (e.g., 0, 2, 4, 6, 8, 24 hours) using the tail-cuff method T1->T2 A1 Plot SBP vs. time for each group T2->A1 A2 Calculate the maximum decrease in SBP and the duration of action A1->A2 A3 Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) A2->A3

Caption: Workflow for the in vivo antihypertensive study in SHRs.

Detailed Protocol for In Vivo Antihypertensive Study

Animals:

  • Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

Procedure:

  • Baseline Blood Pressure Measurement:

    • Prior to the study, train the rats for systolic blood pressure (SBP) measurement using the non-invasive tail-cuff method to minimize stress-induced fluctuations.

    • Record baseline SBP for several days to ensure stability.

  • Grouping and Dosing:

    • Randomly divide the animals into treatment groups (n=6-8 per group).

    • Prepare formulations of 2-(sec-Butyl)-1H-imidazole, captopril, and lisinopril in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single oral dose of the respective compounds or vehicle to each rat via gavage.

  • Blood Pressure Monitoring:

    • Measure SBP at 0 (pre-dose), 2, 4, 6, 8, and 24 hours post-administration.

  • Data Analysis:

    • Calculate the change in SBP from baseline for each animal at each time point.

    • Plot the mean change in SBP versus time for each treatment group.

    • Determine the peak antihypertensive effect and the duration of action for each compound.

    • Use appropriate statistical methods (e.g., one-way or two-way ANOVA) to compare the effects of the different treatments.

Data Presentation: Comparative In Vivo Antihypertensive Effects
Treatment GroupDose (mg/kg)Maximum Decrease in SBP (mmHg)Time to Peak Effect (hours)
Vehicle Control-Experimental Value-
2-(sec-Butyl)-1H-imidazoleDose 1Experimental ValueExperimental Value
Dose 2Experimental ValueExperimental Value
Dose 3Experimental ValueExperimental Value
CaptoprilStandard DoseExperimental ValueExperimental Value
LisinoprilStandard DoseExperimental ValueExperimental Value

Discussion and Future Directions

This comparative guide outlines a systematic approach to evaluating the potential of 2-(sec-Butyl)-1H-imidazole as a novel ACE inhibitor. The in vitro assays will provide a direct measure of its inhibitory potency, while the in vivo studies in SHRs will establish its antihypertensive efficacy and duration of action in a disease-relevant model.

A successful outcome of these studies, demonstrating significant in vitro and in vivo activity comparable or superior to the reference compounds, would warrant further investigation. Future studies could include:

  • Mechanism of Inhibition Studies: To determine the precise mode of binding of 2-(sec-Butyl)-1H-imidazole to the ACE enzyme (e.g., competitive, non-competitive, or uncompetitive).

  • Pharmacokinetic and ADME Studies: To understand the absorption, distribution, metabolism, and excretion profile of the compound.

  • Chronic Dosing Studies: To evaluate the long-term efficacy and safety of the compound.

  • Off-Target Screening: To assess the selectivity of the compound for ACE over other related enzymes.

By following the rigorous comparative framework presented in this guide, researchers can effectively characterize the pharmacological profile of 2-(sec-Butyl)-1H-imidazole and determine its potential as a next-generation therapeutic agent for the management of cardiovascular diseases.

References

  • Captopril - Wikipedia. Available from: [Link]

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  • Captopril (Capoten): Uses & side Effects - Cleveland Clinic. Available from: [Link]

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  • Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant ex. Phytomedicine. 2005. Available from: [Link]

  • ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. Available from: [Link]

  • Colorimetric, High-Throughput Assay for Screening Angiotensin I-Converting Enzyme Inhibitors | Analytical Chemistry - ACS Publications. Available from: [Link]

  • CAPOTEN® (Captopril Tablets, USP) - accessdata.fda.gov. Available from: [Link]

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  • ACE Inhibitor Comparison Table - Med Ed 101. Available from: [Link]

  • Demonstration of in vivo effects of ACE inhibitors by the use of autoregressive modelling. Journal of Hypertension. 1993. Available from: [Link]

  • ACE Inhibitors - StatPearls - NCBI Bookshelf. Available from: [Link]

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Sources

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